2-Amino-3-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901095 | |
| Record name | Phenylalanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-31-6, 60058-39-1 | |
| Record name | α-Aminobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analytical characterization of 2-Amino-3-phenylpropanamide, also known as L-Phenylalaninamide. This compound, a derivative of the essential amino acid L-phenylalanine, serves as a valuable building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1]
Synthesis of this compound
A prevalent and straightforward method for the synthesis of this compound involves the ammonolysis of L-phenylalanine methyl ester. This reaction directly converts the methyl ester into the primary amide.
Experimental Protocol: Ammonolysis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol details the conversion of L-phenylalanine methyl ester hydrochloride to L-phenylalaninamide.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Methanol (MeOH), anhydrous
-
Ammonia (NH₃) gas
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Preparation of Ammoniacal Methanol: In a fume hood, cool a round-bottom flask containing anhydrous methanol in an ice bath. Bubble ammonia gas through the cold methanol using a gas dispersion tube until the solution is saturated.
-
Reaction Setup: Dissolve L-phenylalanine methyl ester hydrochloride in the prepared saturated ammoniacal methanol.
-
Reaction: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 2 to 5 days.
-
Workup: a. After the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. b. Dissolve the resulting residue in a mixture of water and ethyl acetate. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer three times with ethyl acetate.[1] d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the solvent (ethyl acetate) from the filtrate by rotary evaporation. c. The resulting crude product, a white solid, can be further purified by recrystallization if necessary. A typical yield for this reaction is approximately 76%.[1]
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of physical properties and spectroscopic analysis.
Data Presentation: Physical and Spectroscopic Properties
The key physical and spectral data for L-phenylalaninamide are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 92 - 96 °C | [2][3] |
| CAS Number | 5241-58-7 (S-enantiomer) | [2][3] |
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 164.1 | Molecular Ion (M⁺) - often weak or absent |
| 120 | Base Peak; loss of the amide group (-CONH₂) |
| 91 | Tropylium ion (C₇H₇⁺), characteristic of benzyl moiety |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Alkyl (CH, CH₂) |
| ~1660 | C=O Stretch (Amide I band) | Primary Amide |
| ~1640 | N-H Bend (Amide II band) | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Note: The FTIR data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Experimental NMR data for this compound were not available in the public spectral databases searched. The following are predicted chemical shifts (δ) in ppm relative to TMS.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~5.5-7.5 | Broad Singlet | 2H | Amide (-CONH₂) |
| ~3.70 | Triplet | 1H | α-CH |
| ~3.00 | Doublet | 2H | β-CH₂ |
| ~1.60 | Broad Singlet| 2H | Amino (-NH₂) |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~177 | Carbonyl (C=O) |
| ~138 | Aromatic (C-ipso) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~126 | Aromatic (CH) |
| ~56 | α-CH |
| ~42 | β-CH₂ |
Experimental Protocols for Characterization
Melting Point Determination:
-
A small amount of the dry, purified product is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
In the ion source, the sample is ionized, commonly using electron impact (EI).
-
The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is irradiated with a broad range of infrared frequencies.
-
The instrument measures the absorption of radiation at different frequencies, corresponding to the vibrational modes of the bonds within the molecule.
-
The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and inserted into the spectrometer.
-
The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
-
The nuclei of certain atoms (¹H and ¹³C) absorb and re-emit this energy at specific frequencies.
-
The chemical shifts, splitting patterns (for ¹H NMR), and integration of the signals are analyzed to determine the structure of the molecule.
References
2-Amino-3-phenylpropanamide chemical and physical properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of 2-Amino-3-phenylpropanamide, a derivative of the essential amino acid phenylalanine.
Chemical and Physical Properties
This compound, also known as phenylalaninamide, is an organic compound with significant potential in various research and development applications, including peptide synthesis and as a precursor in the synthesis of pharmaceuticals.[1][2]
Identifiers and Structure
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | L-phenylalanine amide, Phenylalaninamide, (S)-2-amino-3-phenylpropanamide |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol [3] |
| CAS Number | 17193-31-6[3] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)N |
| InChI Key | OBSIQMZKFXFYLV-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid/powder |
| Melting Point | 92-96 °C |
| Boiling Point | 356.9 ± 35.0 °C (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| pKa | 15.85 ± 0.50 (Predicted) |
Experimental Protocols
Synthesis of L-Phenylalaninamide
A common method for the synthesis of L-phenylalaninamide involves the amidation of the corresponding L-phenylalanine derivative. The following is a representative protocol adapted from procedures for similar amide couplings.[4]
Materials:
-
Boc-L-phenylalanine
-
2-morpholinoaniline (as an example amine)
-
Propanephosphonic acid anhydride (T3P®)
-
Ethyl acetate (EtOAc)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve Boc-L-phenylalanine and 2-morpholinoaniline in a mixture of ethyl acetate and pyridine at 0°C.
-
Slowly add T3P® as a coupling reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-L-phenylalanine-2-morpholino-anilide.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected amide in a solution of trifluoroacetic acid in dichloromethane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the desired L-phenylalaninamide derivative.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[5][6] The choice of solvent is critical and should be determined empirically.
General Procedure:
-
Solvent Selection: Screen various solvents (e.g., ethanol/water, methanol/water mixtures) to find a system where this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent system.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
Chiral HPLC is essential for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of amino acid derivatives.[2][7][8][9]
Example HPLC Method:
-
Column: Chiralpak IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added. For acidic compounds, 0.1% trifluoroacetic acid may be added.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Room temperature.
NMR spectroscopy is a powerful tool for structural elucidation.
Sample Preparation:
-
Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a cotton plug to remove any particulate matter.
-
Transfer the filtered solution to an NMR tube.
Biological Activity and Signaling Pathways
This compound is a derivative of the essential amino acid L-phenylalanine. Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine, via the catecholamine biosynthesis pathway.[11][12][13][14][15] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[15][16][17] Due to its structural similarity to L-phenylalanine and L-tyrosine, this compound has the potential to interact with and modulate the activity of enzymes in this pathway.
Potential Interaction with the Catecholamine Biosynthesis Pathway
The diagram below illustrates the initial steps of the catecholamine biosynthesis pathway and the potential point of interaction for this compound. As an analog of the natural substrates, it may act as a competitive inhibitor of tyrosine hydroxylase.
Caption: Catecholamine biosynthesis pathway and potential interaction.
Experimental Workflow for Enzyme Inhibition Assay
To investigate the inhibitory potential of this compound on an enzyme like tyrosine hydroxylase, a standard enzyme inhibition assay can be performed.
Caption: Workflow for an enzyme inhibition assay.
References
- 1. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylalanine as substrate for tyrosine hydroxylase in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Novel 2-Amino-3-phenylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-phenylpropanamide scaffold, a derivative of the essential amino acid phenylalanine, serves as a critical building block in medicinal chemistry. Its inherent structural features, including a phenyl ring and amino and amide groups, make it a versatile starting point for the synthesis of novel derivatives with a wide spectrum of biological activities.[1] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Anticancer Activity
Derivatives of this compound have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action, most notably the disruption of microtubule dynamics.
Mechanism of Action: Tubulin Polymerization Inhibition
A prominent mechanism of action for several classes of these derivatives is the inhibition of tubulin polymerization. Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[2]
One such class of compounds, 2-amino-3-aroylbenzo[b]furan derivatives, has been shown to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[3] This leads to potent antiproliferative effects against various cancer cell lines. Similarly, certain 2-aminothiazole and imidazo[1,2-a]quinoxaline derivatives have been identified as potent antitubulin agents.[4][5]
Data Presentation: Antiproliferative Activity (IC₅₀)
The in vitro cytotoxic activity of these derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized below.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]quinoxaline | Compound 1A2 | MCF-7 (Breast) | 4.33 | [4] |
| MDA-MB-231 (Breast) | 5.01 | [4] | ||
| HCT-116 (Colon) | 6.11 | [4] | ||
| A549 (Lung) | 5.23 | [4] | ||
| 2-Aminothiazole | Compound 4b | HL-60 (Leukemia) | 1.3 | [6] |
| 4-Aminoquinoline | Compound 4d | A549 (Lung) | 3.317 | [7] |
| Compound 4e | MCF-7 (Breast) | 4.648 | [7] | |
| Thiazolyl-Chalcones | Compound 76b | Various | <10 | [5] |
Experimental Protocols: Anticancer Assays
Synthesis of 2-amino-3-phenylpropan-1-ol Derivatives (General Protocol):
A common synthetic route involves the reduction of Baylis-Hillman adducts derived from nitro-olefins. For example, (E)-2-nitro-3-phenylprop-2-en-1-ol can be treated with iron (Fe) powder and an excess of acetic acid at reflux temperature. The reaction mixture is then purified, typically by column chromatography, to yield the desired 2-amino-3-phenylpropane-1-ol derivatives in good yields (74-82%).[8] The resulting compounds are characterized using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
In Vitro Tubulin Polymerization Assay:
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[3][9]
-
Preparation: Purified tubulin (e.g., bovine brain, >99% pure) is suspended in an ice-cold polymerization buffer (e.g., G-PEM buffer containing GTP).[2][9]
-
Assay Setup: Serial dilutions of the test compound are prepared. In a pre-chilled 96-well plate, the test compound, control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer), or vehicle (DMSO) are added to appropriate wells.[3][9]
-
Initiation: The tubulin/GTP mixture is added to each well to initiate the reaction. The plate is immediately transferred to a microplate reader pre-warmed to 37°C.[3]
-
Data Acquisition: The absorbance (turbidity) is measured at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[3][9]
-
Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Visualization: Workflow for Anticancer Agent Discovery
Caption: A generalized workflow for the synthesis and evaluation of novel anticancer agents.
Antimicrobial Activity
Various derivatives based on the 2-amino-phenylpropanamide scaffold have shown promising activity against a range of bacterial and fungal pathogens. This includes 2-aminobenzamide and 2-aminothiazole derivatives.[10][11] The antimicrobial efficacy is often dependent on the specific substitutions on the core structure.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The in vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-Aminobenzamide (Compd. 5) | Aspergillus fumigatus | Potent (More than standard) | [10] |
| Saccharomyces cerevisiae | Good | [10] | |
| Gram-positive & Gram-negative bacteria | Moderate to Good | [10] | |
| Phenylalanine-based Surfactants (P₁₄ derivative) | Gram-positive bacteria | Very Good | [12] |
| Gram-negative bacteria | Moderate | [12] | |
| Self-assembled Amino Acids (Fmoc-Pro with Chloramphenicol) | E. coli | 0.9 (Chloramphenicol MIC reduced from 3.95) | [13] |
| S. aureus | 1.9 (Chloramphenicol MIC reduced from 125) | [13] |
Experimental Protocols: Antimicrobial Assays
Synthesis of 2-Aminobenzamide Derivatives:
A series of 2-aminobenzamide derivatives can be synthesized from isatoic anhydride (ISA). The synthesis is achieved by heating the respective amine with ISA in a suitable solvent such as dimethylformamide (DMF). The resulting products are then purified and characterized.[10]
Broth Microdilution Method for MIC Determination:
This is a standard method used to determine the MIC of an antimicrobial agent against a specific microorganism.[14][15]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared. Serial two-fold dilutions are made in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) in a 96-well microtiter plate.[15][16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[15][17]
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound. Growth and sterility control wells are included.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[15]
-
Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15][18]
Visualization: Antimicrobial Screening Workflow
Caption: A schematic of the broth microdilution method for determining MIC values.
Neurological Activity
The structural similarity of this compound to the amino acid phenylalanine, a precursor to several neurotransmitters, allows it and its derivatives to interact with various components of the central nervous system.[1]
Mechanism of Action: Neurotransmitter Pathway Modulation
This compound can influence neurotransmitter systems through several mechanisms:
-
Transporter Interaction: The compound can interact with dopamine transporters, with studies showing that the S-enantiomer has a higher binding affinity.[1]
-
Autoreceptor Modulation: It can influence neurotransmitter release through serotonin and dopamine autoreceptors, independent of direct transporter effects.[1]
-
Enzyme Interaction: It may act as a substrate analog for enzymes involved in amino acid metabolism and neurotransmitter biosynthesis, such as aromatic amino acid decarboxylase.[1]
These interactions can potentially modulate the levels and activity of neurotransmitters like dopamine and norepinephrine, which play roles in mood, learning, and memory.[1]
Visualization: Neuromodulatory Pathway
Caption: Interaction of derivatives with key proteins in a dopaminergic synapse.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure exhibit a broad range of potent biological activities, including anticancer, antimicrobial, and neuromodulatory effects. The data clearly indicates that specific structural modifications can be tailored to target distinct biological pathways, such as inhibiting tubulin polymerization in cancer cells or disrupting microbial cell viability. The detailed protocols and workflows provided herein serve as a guide for the continued exploration and optimization of these compounds. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo evaluations to translate the promising in vitro findings into viable clinical candidates.
References
- 1. Buy this compound | 17193-31-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
In Vitro Metabolism of 2-Amino-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 2-Amino-3-phenylpropanamide, a primary amide derivative of the essential amino acid phenylalanine. Due to a scarcity of direct metabolism studies on this specific molecule, this document synthesizes information from the metabolism of structurally related compounds, including primary amides and amino acid amides, to project its metabolic fate in common in vitro systems. The primary anticipated metabolic pathway is the hydrolysis of the amide bond to yield phenylalanine, catalyzed by hepatic amidases and carboxylesterases. This guide outlines detailed experimental protocols for investigating this biotransformation and presents a framework for the quantitative analysis of the parent compound and its principal metabolite.
Core Concepts in this compound Metabolism
The chemical structure of this compound features a primary amide group, which is the principal site for metabolic transformation. The most probable metabolic reaction is hydrolysis, which would convert the amide to a carboxylic acid, resulting in the formation of phenylalanine and ammonia.
Primary Metabolic Pathway: Amide Hydrolysis
The enzymatic hydrolysis of the amide bond in this compound is the most likely and significant metabolic pathway. This reaction is catalyzed by a class of enzymes known as amidases (or amidohydrolases), which are present in various subcellular fractions used for in vitro metabolism studies, including liver microsomes and S9 fractions.[1][2][3] Carboxylesterases, highly abundant in the liver, are also known to possess amidase activity and are expected to contribute to this hydrolytic cleavage.[4]
The product of this hydrolysis is L-phenylalanine, a naturally occurring amino acid, which would then enter the endogenous amino acid pool.
Secondary Metabolic Pathways
While hydrolysis is expected to be the dominant metabolic route, other pathways, primarily mediated by Cytochrome P450 (CYP) enzymes, could occur to a lesser extent. These may include:
-
Aromatic Hydroxylation: CYP enzymes could potentially hydroxylate the phenyl ring of this compound, leading to the formation of phenolic metabolites.
-
Oxidation: While less common for primary amides, oxidative deamination could be a minor pathway.
Quantitative Analysis of Metabolism
To characterize the kinetics of this compound metabolism, determination of Michaelis-Menten parameters (Km and Vmax) is essential. The following table provides an illustrative example of such data, which would be the target of experimental investigation.
Table 1: Illustrative Metabolic Kinetic Parameters for this compound Hydrolysis
| In Vitro System | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | Pooled | 150 | 25 |
| Human Liver S9 | Pooled | 120 | 40 |
| Recombinant Human Carboxylesterase 1 | - | 80 | 60 |
| Recombinant Human Carboxylesterase 2 | - | 200 | 15 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Detailed Experimental Protocols
The following protocols describe standard procedures for investigating the in vitro metabolism of this compound.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
In a 96-well plate, pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound to the wells to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Metabolite Identification and Profiling
Objective: To identify the metabolites of this compound formed in human liver S9 fraction.
Materials:
-
All materials from section 4.1
-
Pooled Human Liver S9 fraction
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for Phase II metabolism assessment (optional)
Procedure:
-
Follow the incubation procedure as described in section 4.1, using a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection. Use human liver S9 fraction as the enzyme source.
-
For a comprehensive screen, prepare parallel incubations with and without NADPH, and optionally with UDPGA and PAPS.
-
After quenching and centrifugation, analyze the supernatant by high-resolution LC-MS/MS.
-
Process the data using metabolite identification software to search for potential biotransformations (e.g., hydrolysis, oxidation, glucuronidation, sulfation).
-
Confirm the identity of the primary metabolite (phenylalanine) by comparing its retention time and mass spectrum to an authentic standard.
Enzyme Phenotyping
Objective: To identify the specific enzymes responsible for the metabolism of this compound.
Materials:
-
Recombinant human enzymes (e.g., various CYPs, Carboxylesterases)
-
Selective chemical inhibitors for different enzyme classes.
Procedure:
-
Incubate this compound with a panel of recombinant human enzymes to identify which ones are capable of metabolizing the compound.
-
Alternatively, conduct incubations with HLM in the presence and absence of selective chemical inhibitors to assess the contribution of different enzyme families to the overall metabolism.
-
Analyze the samples by LC-MS/MS to measure the formation of phenylalanine. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
Conclusion
The in vitro metabolism of this compound is anticipated to be primarily driven by hydrolytic enzymes, leading to the formation of phenylalanine. The experimental protocols detailed in this guide provide a robust framework for confirming this metabolic pathway, identifying the responsible enzymes, and quantifying the kinetics of the biotransformation. Such studies are crucial in early drug development to understand the metabolic fate and potential pharmacokinetic properties of new chemical entities.
References
Solubility of 2-Amino-3-phenylpropanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-amino-3-phenylpropanamide, also known as phenylalaninamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents available data for its parent amino acid, L-phenylalanine, as a predictive reference. This guide details established experimental protocols for determining solubility, enabling researchers to ascertain precise values for their specific applications. Furthermore, this document includes visualizations of experimental workflows to facilitate a clear understanding of the methodologies.
Introduction
This compound is the amide derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine suggests that its solubility characteristics will be influenced by the presence of the phenyl group and the terminal amide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including synthetic chemistry, formulation development, and drug delivery. The solubility of a compound dictates the choice of solvent for reactions, purification processes such as crystallization, and the development of stable and effective formulations.
Theoretical Solubility Considerations
The solubility of amino acid derivatives like this compound is governed by the interplay of its functional groups and the properties of the solvent. The presence of the amino group and the amide group allows for hydrogen bonding with polar solvents. Conversely, the phenyl group is hydrophobic and will interact more favorably with nonpolar organic solvents. Generally, amino acids and their derivatives are more soluble in polar solvents. However, the presence of the bulky, nonpolar phenyl group in this compound is expected to enhance its solubility in certain organic solvents compared to more polar amino acids.
Quantitative Solubility Data (L-Phenylalanine as a Proxy)
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 29.6[1] |
| Water-Ethanol (10% w/w Ethanol) | 25 | ~20[1] |
It is important to note that the amide group in this compound may alter its solubility profile compared to the carboxylic acid group in L-phenylalanine.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods can be employed. The shake-flask method followed by gravimetric or analytical quantification is a widely accepted approach.
Shake-Flask Method for Achieving Equilibrium
This method is used to create a saturated solution of the compound in the solvent of interest at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Sealed vials or flasks
-
Thermostatic shaking water bath or incubator
-
Centrifuge
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2][3]
-
After equilibration, cease agitation and allow the vials to rest at the constant temperature to allow the undissolved solid to settle.
-
For complete separation of the solid and liquid phases, centrifuge the vials.[2]
-
Carefully collect the clear supernatant for concentration analysis.
Quantification of Solute
The concentration of this compound in the saturated supernatant can be determined using several methods.
This is a straightforward method for determining the mass of the dissolved solid.
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood, oven at a temperature below the decomposition point of the compound, or under vacuum).
-
Once the solvent is completely evaporated, weigh the evaporating dish with the solid residue (W₃).
-
Calculate the solubility using the following formula: Solubility (g/L) = [(W₃ - W₁) / (Volume of supernatant in L)]
These methods offer higher sensitivity and are suitable for lower solubility compounds.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method (e.g., HPLC, UV-Vis).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
Visualized Workflows
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in various organic solvents is sparse in the current literature, this guide provides a framework for researchers to address this gap. By utilizing the solubility data of the parent L-phenylalanine as a preliminary guide and employing the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in their solvents of interest. This foundational data is essential for the successful development and application of this compound in various scientific and industrial fields.
References
An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties and stability profile of 2-Amino-3-phenylpropanamide. As a derivative of the essential amino acid phenylalanine, this compound serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical agents.[1] Understanding its physicochemical characteristics is paramount for its effective application in research and drug development. This document summarizes key thermodynamic data, outlines experimental protocols for its characterization, and explores its stability under various conditions.
Introduction
This compound, also known as phenylalaninamide, is an organic compound with the molecular formula C₉H₁₂N₂O.[1][2] Structurally, it is the amide derivative of phenylalanine, retaining the chiral center at the alpha-carbon. The presence of the amino group, the amide group, and the phenyl ring confers upon it unique chemical properties that are of interest in medicinal chemistry and biochemical research.[1] Its role as a precursor in the synthesis of neurotransmitters and its potential therapeutic applications underscore the importance of a detailed understanding of its thermodynamic properties and stability.[1]
Thermodynamic Properties
A summary of the available quantitative data on the thermodynamic properties of this compound is presented in Table 1. It is important to note that much of the available data is for the L-isomer, (S)-2-Amino-3-phenylpropanamide, which is the more common form in biological and pharmaceutical research.
Table 1: Thermodynamic Properties of this compound (L-isomer)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.21 g/mol | [1] |
| Melting Point | 92 - 96 °C | [1] |
| 93 - 95 °C | [2] | |
| Boiling Point (Predicted) | 356.9 ± 35.0 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The hydrochloride salt is readily soluble in water. | [2][3] |
| Appearance | White to off-white powder | [1] |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in various experimental and manufacturing processes.
Thermal Stability
pH and Hydrolytic Stability
The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield phenylalanine and ammonia. Studies on related phenylalanine amides have investigated their metabolic stability, which can be influenced by enzymatic hydrolysis.[7] The stability in plasma is a key parameter for its pharmaceutical applications, and some derivatives have shown good plasma stability.[7]
Photostability
Aromatic amino acids and their derivatives can be sensitive to light. The phenyl group in this compound can absorb UV radiation, potentially leading to photodegradation. The primary photolytic pathway for aromatic amino acids often involves decarboxylation.[8] The stability of the dehydrogenated radical formed upon photodetachment can depend on the deprotonation site.[9]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is valuable for determining the melting point and purity of a compound.
Objective: To determine the melting point and thermal transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, crimped aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Potential Biological Interactions and Visualization
As a derivative of phenylalanine, this compound is expected to interact with biological systems, particularly those involving amino acid transport and metabolism.
Interaction with Monoamine Transporters
Monoamine transporters are a family of proteins that regulate the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. Given the structural similarity of this compound to these neurotransmitters, it may interact with these transporters.
Below is a conceptual workflow illustrating the investigation of the interaction between this compound and monoamine transporters.
Caption: Workflow for investigating the interaction of this compound with monoamine transporters.
The following diagram illustrates a simplified logical relationship of how an amino acid derivative might interact with a monoamine transporter at a cellular level.
Caption: Conceptual diagram of the interaction between this compound and a monoamine transporter.
Conclusion
This compound is a compound of significant interest in pharmaceutical and biochemical research. This guide has summarized its key thermodynamic properties and discussed its stability profile. While specific experimental data for this compound is somewhat limited, the provided information, based on its L-isomer and related structures, offers a solid foundation for researchers. The outlined experimental protocols for DSC and TGA provide a starting point for its comprehensive characterization. Further studies are warranted to fully elucidate its thermodynamic behavior, stability under various stress conditions, and its precise interactions with biological targets such as monoamine transporters. This will undoubtedly contribute to its more effective utilization in the development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-PHE-NH2 | 5241-58-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. L-Phenylalanine(63-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. alan-cooper.org.uk [alan-cooper.org.uk]
- 6. etamu.edu [etamu.edu]
- 7. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Landscape of 2-Amino-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanamide, also known as phenylalaninamide, is a derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine positions it as a molecule of significant interest in pharmacological research, particularly as a modulator of enzymatic activity. This technical guide provides an in-depth exploration of the potential pharmacological targets of this compound, summarizing key enzymatic interactions, presenting relevant quantitative data where available, and detailing experimental protocols for the investigation of its bioactivity. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Pharmacological Targets
Current research indicates that this compound primarily targets enzymes involved in amino acid metabolism. The most well-documented interactions are with Phenylalanine Ammonia-Lyase (PAL) and aminopeptidases.
Phenylalanine Ammonia-Lyase (PAL)
Target Description: Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, responsible for the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This pathway is crucial for the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes, which play vital roles in plant defense and development.
Mechanism of Action: this compound acts as a competitive inhibitor of PAL.[1] Due to its close structural resemblance to the natural substrate, L-phenylalanine, it competes for the active site of the enzyme, thereby hindering the conversion of L-phenylalanine to trans-cinnamic acid.
Quantitative Inhibition Data:
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value |
| This compound | Not Specified | Competitive | Data Not Available |
| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley | Competitive, Slow-binding | 7 ± 2 nM[2] |
| (R)-(1-amino-2-phenylethyl)phosphonic acid | Buckwheat | Competitive | 1.5 µM |
| Phenol | Rhodotorula glutinis | Mixed | 2.1 ± 0.5 mM[3] |
| ortho-Cresol | Rhodotorula glutinis | Mixed | 0.8 ± 0.2 mM[3] |
| meta-Cresol | Rhodotorula glutinis | Mixed | 2.85 ± 0.15 mM[3] |
Experimental Protocol: Spectrophotometric Assay for PAL Inhibition
This protocol outlines a method to determine the inhibitory effect of this compound on PAL activity by monitoring the formation of trans-cinnamic acid.
Materials:
-
Phenylalanine Ammonia-Lyase (PAL) enzyme
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (0.1 M, pH 8.8)
-
6 M HCl (stop solution)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of L-phenylalanine (e.g., 15 mM) in Tris-HCl buffer. Prepare a working solution of PAL enzyme in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a defined period.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In separate reaction tubes, combine the Tris-HCl buffer, L-phenylalanine solution, and varying concentrations of the this compound solution. Include a control with no inhibitor.
-
Reaction Initiation: Pre-incubate the reaction mixtures at 30°C for 5 minutes. Initiate the reaction by adding the PAL enzyme solution to each tube.
-
Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a defined volume of 6 M HCl.
-
Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm. The molar extinction coefficient of trans-cinnamic acid at this wavelength is approximately 9630 M-1cm-1.
-
Data Analysis: Calculate the rate of trans-cinnamic acid formation in the presence and absence of the inhibitor to determine the percentage of inhibition. Kinetic parameters such as Ki can be determined by performing the assay with varying concentrations of both the substrate and inhibitor and analyzing the data using appropriate models (e.g., Lineweaver-Burk or Dixon plots).
Workflow for PAL Inhibition Assay
Caption: Workflow for the spectrophotometric Phenylalanine Ammonia-Lyase (PAL) inhibition assay.
Alanine Aminopeptidase
Target Description: Alanine aminopeptidase (AAP), also known as aminopeptidase N (APN), is a membrane-bound metalloprotease that catalyzes the removal of neutral amino acids from the N-terminus of peptides. It is widely distributed in mammalian tissues and plays a role in peptide metabolism, signal transduction, and cell adhesion.
Mechanism of Action: Human liver alanine aminopeptidase is inhibited by L-amino acids with hydrophobic side chains, including phenylalanine.[4] The mode of inhibition by these amino acids is dependent on the substrate used in the assay. For the hydrolysis of L-Ala-β-naphthylamide, the inhibition is non-competitive. When L-Leu-L-Leu is the substrate, the inhibition is of a mixed type. With L-Ala-L-Ala-L-Ala as the substrate, the inhibition is competitive.[4] This suggests that the inhibitor binds to a site on the enzyme that can be either the active site or an allosteric site, depending on the substrate being processed.
Quantitative Inhibition Data:
Similar to PAL, specific Ki or IC50 values for the inhibition of alanine aminopeptidase by this compound are not readily found in the literature. The table below provides context with data for other aminopeptidase inhibitors.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value |
| This compound | Human Liver | L-Ala-β-naphthylamide | Non-competitive | Data Not Available |
| This compound | Human Liver | L-Leu-L-Leu | Mixed | Data Not Available |
| This compound | Human Liver | L-Ala-L-Ala-L-Ala | Competitive | Data Not Available |
| Phenylalanine | Human Liver | L-Ala-β-naphthylamide | Non-competitive | Not Specified[4] |
| Histidine | Human Urine | Not Specified | Not Specified | Not Specified[5] |
| Ammonia | Human Urine | Not Specified | Not Specified | Not Specified[5] |
Experimental Protocol: Colorimetric Assay for Alanine Aminopeptidase Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on alanine aminopeptidase activity using a chromogenic substrate.
Materials:
-
Alanine Aminopeptidase (AAP) enzyme
-
L-Alanine p-nitroanilide (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (60 mM, pH 7.2)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of L-Alanine p-nitroanilide in the potassium phosphate buffer. Prepare a working solution of AAP enzyme in the same buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In cuvettes, mix the potassium phosphate buffer, L-Alanine p-nitroanilide solution, and varying concentrations of the this compound solution. Include a control without the inhibitor.
-
Reaction Initiation: Equilibrate the cuvettes to 37°C. Initiate the reaction by adding the AAP enzyme solution.
-
Measurement: Immediately monitor the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a strong absorbance at this wavelength.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration. Kinetic parameters can be determined as described for the PAL assay.
Workflow for AAP Inhibition Assay
Caption: Workflow for the colorimetric Alanine Aminopeptidase (AAP) inhibition assay.
Potential Involvement in Cellular Signaling Pathways
While direct experimental evidence for the effects of this compound on major signaling pathways is currently limited, its close structural relationship to L-phenylalanine suggests potential interactions with pathways regulated by amino acid availability, such as the mTOR and GCN2 pathways.
mTOR Signaling Pathway
Pathway Overview: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, growth factors, and cellular energy status. Amino acids, including L-phenylalanine, are key activators of the mTORC1 complex.
Potential Role of this compound: As an analogue of L-phenylalanine, this compound could potentially influence mTOR signaling. It might act as a competitive antagonist at the amino acid sensing machinery that activates mTORC1, or it could be transported into the cell and mimic the effects of L-phenylalanine. Further research is required to elucidate the direct effects of phenylalaninamide on this pathway.
Caption: Simplified overview of the GCN2 signaling pathway activated by amino acid deprivation.
Conclusion and Future Directions
This compound presents as a promising pharmacological tool, primarily through its inhibitory action on key metabolic enzymes such as Phenylalanine Ammonia-Lyase and alanine aminopeptidase. The detailed experimental protocols provided in this guide offer a framework for the further characterization of these interactions. A significant gap in the current knowledge is the lack of specific quantitative inhibition data for this compound against its primary enzyme targets. Future research should prioritize the determination of Ki and IC50 values to accurately assess its potency.
Furthermore, the direct effects of this compound on cellular signaling pathways, particularly mTOR and GCN2, remain to be elucidated. Investigating these potential interactions will provide a more complete understanding of its pharmacological profile and could unveil novel therapeutic applications. The structural and functional relationship of this compound to L-phenylalanine suggests a rich and complex pharmacology that warrants deeper exploration.
References
- 1. Buy this compound | 17193-31-6 [smolecule.com]
- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver alanine aminopeptidase. Inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of urinary alanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-3-phenylpropanamide: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanamide, the amide derivative of the essential amino acid phenylalanine, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent chirality, stemming from the stereocenter at the α-carbon, coupled with the presence of reactive amino and amide functionalities, makes it an attractive starting material for the stereocontrolled synthesis of a diverse array of complex molecules. This technical guide explores the utility of this compound in the construction of key structural motifs, including peptides, β-amino acids, and heterocyclic scaffolds, which are of significant interest in pharmaceutical and materials science. This document will detail synthetic applications, provide experimental protocols for key transformations, and present quantitative data to highlight the efficiency and selectivity of these methods.
Core Properties and Availability
This compound is commercially available in both its (S)- and (R)-enantiomeric forms, often referred to as L-phenylalaninamide and D-phenylalaninamide, respectively. The presence of the primary amine and the amide group provides two distinct points for chemical modification, allowing for its incorporation into larger molecules or its use as a transient chiral auxiliary to direct the stereochemical outcome of a reaction.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | Available as (S) and (R) enantiomers |
Applications in Asymmetric Synthesis
The synthetic utility of this compound is broad, with key applications in peptide synthesis, the formation of valuable chiral intermediates, and as a precursor for more complex chiral ligands and catalysts.
Peptide Synthesis and Derivatization
Given its structural similarity to phenylalanine, this compound is a natural building block for the synthesis of novel peptides and peptidomimetics.[1] The amide functionality can influence the conformational properties and biological activity of the resulting peptides.
A significant application is in the synthesis of bioactive compounds, such as derivatives of MMV688845, a hit compound with activity against Mycobacterium abscessus.[1] The synthesis of analogues starts from Boc-protected phenylalanine, highlighting a common strategy where the corresponding amino acid is the precursor to the desired amide building block. The conservation of the critical (R)- or (S)-configuration at the α-carbon throughout the synthesis is paramount.[1]
Logical Workflow for Peptide Derivatization:
Caption: General workflow for the synthesis of peptide analogues from Boc-protected phenylalanine.
As a Chiral Auxiliary in Diastereoselective Reactions
This compound can be N-acylated and subsequently utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The bulky phenyl group can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.
Illustrative Reaction Scheme:
References
comprehensive literature review of 2-Amino-3-phenylpropanamide research
An In-depth Technical Review of 2-Amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical review of this compound, a derivative of the essential amino acid phenylalanine. Also known as phenylalaninamide, this compound serves as a crucial building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals. This document consolidates current research on its chemical properties, synthesis methodologies, biological activities, and experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development applications.
Introduction
This compound (C₉H₁₂N₂O) is an organic compound structurally derived from phenylalanine, featuring an amide group in place of the carboxylic acid.[1] This modification imparts unique chemical properties and biological activities that make it a compound of interest in pharmaceuticals and organic synthesis.[1] It exists as two stereoisomers, the (S) and (R) enantiomers, which exhibit different biological effects, underscoring the importance of stereochemistry in its applications.[1] The S-enantiomer, in particular, demonstrates significantly enhanced biological activity.[1] This review will delve into the synthesis, properties, and known biological roles of this compound, providing a technical foundation for professionals in drug development and biochemical research.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its identity is confirmed through various identifiers and its properties are well-documented. The hydrochloride salt form is also commonly used in research and is noted for its solubility in water.[2]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₂N₂O | [1][3] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| CAS Number | 17193-31-6 (for racemate) | [3] |
| (S)-enantiomer CAS | 5241-58-7 | [1] |
| (R)-enantiomer CAS | 5241-59-8 | [1] |
| SMILES | C1=CC=C(C=C1)CC(C(=O)N)N | [3] |
| InChIKey | OBSIQMZKFXFYLV-UHFFFAOYSA-N | [3] |
| Synonyms | Phenylalaninamide, H-DL-Phe-NH2, DL-Phenylalanineamide | [3][4] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been developed, aiming for high yield and purity.
Synthesis from Phenylalanine Methyl Ester
A prevalent method involves the ammonolysis of a phenylalanine ester.
Experimental Protocol:
-
Phenylalanine methyl ester hydrochloride is dissolved in an ammonium hydroxide solution.
-
The reaction mixture is stirred at ambient temperature.
-
The reaction proceeds for an extended period, typically around 64 hours, to yield this compound.[1]
Synthesis from Boc-Protected Phenylalanine
For creating derivatives and maintaining stereochemical integrity, a route starting from Boc-protected amino acids is employed. This allows for targeted modifications without racemization.[5]
Experimental Protocol: This is a generalized three-step synthesis for producing analogs:
-
Coupling: The carboxyl group of Boc-protected phenylalanine is activated and coupled with a desired amine.
-
Purification: The resulting Boc-protected amide is purified.
-
Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed, typically under acidic conditions, to yield the final phenylalaninamide analog.
Enantiomeric Resolution
Separating the (S) and (R) enantiomers is critical due to their differing biological activities.[1]
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for enantiomeric resolution.[1]
-
A specialized chiral stationary phase is used in the HPLC column.
-
A mobile phase is selected to achieve differential interaction between the enantiomers and the stationary phase.
-
One specific technique involves a dynamic-coating procedure using N-decyl-L-spinacine as a chiral selector, which separates aromatic amino acid derivatives via electrostatic and weak nonbonding interactions.[1]
Biological Activity and Applications
This compound's structural similarity to L-phenylalanine underpins its diverse biological roles.
Enzyme Inhibition
The compound can act as a substrate analog, mimicking natural amino acid substrates to competitively inhibit enzymes involved in their metabolism.[1] This property is valuable for studying metabolic pathways and for developing new therapies.[1] It has been shown to interact with enzymes in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and lignins.[1][6]
Role in Neuroscience and Metabolism
As a derivative of L-phenylalanine, the compound is closely linked to neurotransmitter synthesis. L-phenylalanine is a precursor to dopamine and norepinephrine.[1][7] Research suggests that this compound may interact with these pathways, potentially influencing mood and cognitive functions, making its hydrochloride salt a component in some dietary supplements.[1][7] Furthermore, studies with Escherichia coli show that the compound can be slowly hydrolyzed to yield free phenylalanine, indicating it can be processed within metabolic pathways.[8]
Applications in Synthesis
The primary application of this compound is as a building block in peptide synthesis.[1][7] By incorporating this amide-terminated amino acid, researchers can create novel peptides with specific properties for studying protein function or for developing new therapeutic agents.[1] Its derivatives have also been investigated for other activities; for example, certain phenylalaninamides have been synthesized and tested for antimycobacterial properties.[5]
Conclusion
This compound is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its role as a phenylalanine analog allows it to function as an enzyme inhibitor and a precursor in key metabolic pathways. The stereospecificity of its biological activity highlights the necessity for precise enantiomeric separation techniques. The established synthesis protocols provide a solid foundation for producing this compound and its derivatives for further investigation into novel peptides and potential therapeutic agents. Future research should focus on elucidating its specific enzyme targets and quantifying its inhibitory constants, as well as exploring the therapeutic potential of its derivatives in greater detail.
References
- 1. Buy this compound | 17193-31-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chemimpex.com [chemimpex.com]
- 8. METABOLISM OF PHENYLALANINE-CONTAINING PEPTIDE AMIDES IN ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Scale Synthesis of 2-Amino-3-phenylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-phenylpropanamide, also known as L-phenylalaninamide, is the amide derivative of the essential amino acid L-phenylalanine. Its structure, featuring a primary amine, a primary amide, and a chiral center, makes it a valuable building block in organic synthesis and medicinal chemistry. It is frequently utilized in the synthesis of novel peptides and peptidomimetics, where the amide group can alter the molecule's solubility, stability, and binding properties compared to its carboxylic acid parent.[1] This protocol details a reliable and straightforward laboratory-scale synthesis from L-phenylalanine methyl ester hydrochloride.
Experimental Protocol
This procedure outlines the synthesis of this compound via the ammonolysis of L-phenylalanine methyl ester hydrochloride. The method is robust and yields the desired product with high purity.
1. Materials and Equipment
-
Reagents:
-
L-Phenylalanine methyl ester hydrochloride
-
Ammonium hydroxide solution (e.g., 28-30% in water) or a saturated solution of ammonia in methanol
-
Methanol (for methanolic ammonia preparation, if applicable)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (optional)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
pH paper or pH meter
-
Melting point apparatus
-
Polarimeter
-
2. Synthesis Procedure
One of the most direct methods for preparing this compound on a laboratory scale is the reaction of the corresponding methyl ester with an ammonia solution.[1][2]
-
Reaction Setup: Place L-phenylalanine methyl ester hydrochloride (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Ammonolysis: Cool the flask in an ice bath. Add a concentrated solution of ammonium hydroxide (a significant excess, e.g., 10-20 eq) to the flask. Alternatively, a saturated solution of ammonia in methanol can be used.
-
Reaction: Seal the flask and allow the mixture to stir at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for an extended period, often 48-72 hours, to ensure complete conversion.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ammonia and solvent.
-
Extraction: Dissolve the resulting residue in a minimal amount of water and basify the solution with additional ammonium hydroxide if necessary to ensure the product is in its free base form. Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product as a white crystalline solid.
3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Optical Rotation: Measure the specific rotation to confirm the stereochemical integrity.[3]
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the chemical structure.
Data Presentation
The following tables summarize the key properties of this compound and provide an example of typical reaction parameters for this synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | - |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~95-98 °C | (Typical Value) |
| Specific Rotation [α]²⁰/D | +15.0° to +23.0° (c=2, H₂O) | [3] |
Table 2: Example Reaction Quantities and Yield
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| L-Phenylalanine methyl ester HCl | 215.68 | 5.00 g | 0.0232 | 1.0 |
| Ammonium Hydroxide (28%) | 35.05 | 40 mL | ~0.65 | ~28 |
| Product | M.W. ( g/mol ) | Theoretical Yield | Actual Yield | % Yield |
| This compound | 164.21 | 3.81 g | 3.20 g | 84% |
Visualized Workflows and Pathways
Synthesis Pathway Diagram
The following diagram illustrates the chemical conversion of the starting material to the final product.
Caption: Chemical transformation pathway from ester to amide.
Experimental Workflow Diagram
This flowchart outlines the major steps of the synthesis protocol from start to finish.
Caption: Step-by-step workflow for the synthesis of L-phenylalaninamide.
References
Application Notes and Protocols for the Use of 2-Amino-3-phenylpropanamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanamide, a derivative of the essential amino acid L-phenylalanine, serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its incorporation into peptide chains allows for the creation of novel peptides with potentially enhanced biological activities and modified pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its protected derivatives in SPPS, focusing on the two most common strategies: tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistries.
The synthesis of peptides with a C-terminal amide is a crucial application, as this modification can increase stability towards enzymatic degradation and enhance biological potency.[2][3] Various resins are available for the direct synthesis of peptide amides, and this guide will cover their use in the context of incorporating a C-terminal this compound.
Data Presentation
Table 1: Resins for Solid-Phase Synthesis of Peptide Amides
| Resin Type | Linker Chemistry | C-terminal Functionality | Recommended Use | Cleavage Conditions |
| MBHA Resin | p-Methylbenzhydrylamine | Amide | Standard Boc-SPPS for peptide amides.[4] | Strong acid (e.g., HF, TFMSA)[4] |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxymethyl | Amide | Standard Fmoc-SPPS for peptide amides.[5] | Mild acid (e.g., 95% TFA)[6] |
| PAL-PEG-PS Resin | Peptide Amide Linker-polyethylene glycol-polystyrene | Amide | Suitable for the synthesis of peptide C-terminal primary amides.[2] | Acid labile[2] |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid (can be converted to amide post-cleavage) | Primarily for peptide acids, but can be used for amides via solution-phase amidation after cleavage.[5] | TFA[7] |
Table 2: Reported Yields for Peptides Containing Phenylalanine or its Derivatives in SPPS
| Peptide Sequence/Analogue | Synthesis Strategy | Yield (%) | Reference |
| Boc-Pro-Val-NH₂ | Boc-SPPS with photolytically removable linker | 70-74% | [8] |
| Boc-Gly-Phe-Pro-NH₂ | Boc-SPPS with photolytically removable linker | 70-74% | [8] |
| Boc-Leu-Ala-Gly-Val-NH₂ | Boc-SPPS with photolytically removable linker | 70-74% | [8] |
| Protected Dipeptide (9a) | Boc-SPPS on a silyl-linked resin | 93% | [9][10] |
| Protected Dipeptide (9a) - reversed sequence | Boc-SPPS on a silyl-linked resin | 91% | [9][10] |
Experimental Workflows and Logical Relationships
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for Boc-SPPS Cycle.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for Fmoc-SPPS Cycle.
Experimental Protocols
Protocol 1: Synthesis of a Peptide with C-terminal this compound using Boc-SPPS
This protocol is adapted for manual synthesis and is based on the general principles of Boc-SPPS.[4]
1. Resin Preparation: a. Place MBHA resin (100-200 mesh) in a reaction vessel with a fritted filter. b. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF).
2. First Amino Acid Loading (Boc-L-phenylalaninamide): a. To load the first amino acid, which is effectively this compound with a Boc-protected alpha-amino group, a standard coupling protocol is used. b. Dissolve Boc-L-phenylalanine (3 equivalents relative to resin substitution) and a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF. c. Add diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution. d. Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
3. Peptide Chain Elongation (SPPS Cycle): a. Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4] Agitate for 2 minutes, drain, add a fresh solution of 50% TFA in DCM, and agitate for 30 minutes.[4] b. Washing: Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4] c. Neutralization: Add a solution of 5-10% DIPEA in DCM and agitate for 2 minutes.[4] Repeat this step. d. Washing: Wash the resin with DCM (3x) to remove excess base.[4] e. Coupling: i. Dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. ii. Add DIPEA (6 eq.) to activate the amino acid. iii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. iv. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). f. Washing: Wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 3a-3f for each subsequent amino acid in the peptide sequence.
4. Final Cleavage and Deprotection: a. Dry the peptide-resin under vacuum. b. Place the dried resin in a specialized HF cleavage apparatus.[4] c. Add scavengers (e.g., anisole, p-cresol) to protect sensitive side chains.[4] d. Cool the reaction vessel to 0°C and carefully add anhydrous hydrogen fluoride (HF). e. Stir the mixture at 0°C for 1-2 hours. f. Evaporate the HF under a stream of nitrogen. g. Wash the cleaved peptide and resin with cold diethyl ether to precipitate the crude peptide. h. Filter and collect the crude peptide. i. Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile) and lyophilize.
5. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm purity.
Protocol 2: Synthesis of a Peptide with C-terminal this compound using Fmoc-SPPS
This protocol is based on the widely used Fmoc/tBu strategy.[11][12]
1. Resin Preparation: a. Use Rink Amide resin (100-200 mesh) for the direct synthesis of the C-terminal amide.[5] b. Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
2. Initial Fmoc Deprotection (if using pre-loaded resin): a. Treat the resin with a solution of 20% piperidine in DMF for 3 minutes. b. Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal. c. Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. First Amino Acid Coupling (Fmoc-L-phenylalanine): a. This step is for loading the first amino acid if starting with a non-preloaded Rink Amide resin. If the resin is pre-loaded with Fmoc-Phe-linker, proceed to step 4. b. Dissolve Fmoc-L-phenylalanine (3 eq.), a coupling reagent like HBTU (3 eq.) or HATU (3 eq.), and an additive like HOBt (3 eq.) in DMF. c. Add DIPEA (6 eq.) to the solution. d. Add the activated amino acid solution to the resin and agitate for 2-4 hours. e. Wash the resin with DMF (3x) and DCM (3x).
4. Peptide Chain Elongation (SPPS Cycle): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-15 minutes.[13] b. Washing: Wash the resin with DMF (5x) to remove piperidine and dibenzofulvene adducts. c. Coupling: i. Pre-activate the next Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the deprotected peptide-resin. iii. Agitate for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce reaction times.[13] iv. Monitor coupling completion with a qualitative test (e.g., Kaiser test). d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 4a-4d for each amino acid in the sequence.
5. Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum. b. Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] c. Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum.
6. Purification and Analysis: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify by RP-HPLC. c. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Concluding Remarks
The use of this compound and its protected forms in solid-phase peptide synthesis is a straightforward extension of standard SPPS protocols. The choice between Boc and Fmoc chemistry will depend on the specific peptide sequence, the scale of the synthesis, and the available equipment and reagents. Careful monitoring of coupling and deprotection steps is crucial for obtaining high-purity peptides. The protocols provided here serve as a comprehensive guide for researchers to successfully synthesize novel peptides incorporating this valuable amino acid derivative.
References
- 1. Buy this compound | 17193-31-6 [smolecule.com]
- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. research.monash.edu [research.monash.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.org [mdpi.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-phenylpropanamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 2-Amino-3-phenylpropanamide, also known as phenylalaninamide, are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry of these molecules is crucial for their biological activity and efficacy. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign method for the separation of these enantiomers. This document provides detailed application notes and protocols for the enzymatic resolution of (R,S)-2-Amino-3-phenylpropanamide using Penicillin G Acylase (PGA). Two primary strategies are presented: enantioselective hydrolysis of the N-acylated derivative and enantioselective acylation of the free amine.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the differential reaction rates of a chiral enzyme with the two enantiomers of a racemic mixture. The enzyme selectively catalyzes the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted. This allows for the separation of the product and the remaining unreacted substrate, thereby resolving the enantiomers.
For the resolution of this compound, Penicillin G Acylase (PGA) is a highly effective biocatalyst. PGA, typically sourced from Escherichia coli or Alcaligenes faecalis, exhibits excellent enantioselectivity in either the hydrolysis of an N-acyl group or the acylation of an amino group.
Experimental Protocols
Two primary protocols for the enzymatic resolution are detailed below.
Protocol 1: Enantioselective Hydrolysis of N-Phenylacetyl-DL-2-Amino-3-phenylpropanamide
This protocol involves the chemical synthesis of the N-phenylacetyl derivative of racemic this compound, followed by the enantioselective hydrolysis of the L-enantiomer catalyzed by Penicillin G Acylase. This leaves the D-enantiomer of the N-phenylacetyl derivative and the free L-amino amide.
Materials:
-
N-Phenylacetyl-DL-2-Amino-3-phenylpropanamide
-
Immobilized Penicillin G Acylase (from E. coli)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (1 M) for pH adjustment
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
pH meter and controller (optional, for pH-stat)
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: Prepare a solution of N-Phenylacetyl-DL-2-Amino-3-phenylpropanamide (e.g., 50 mM) in 0.1 M phosphate buffer (pH 8.0). Place the solution in a thermostated reaction vessel and maintain the temperature at 37°C with gentle stirring.
-
Enzyme Addition: Add immobilized Penicillin G Acylase (e.g., 10% w/v) to the substrate solution to initiate the reaction.
-
pH Control: Monitor the pH of the reaction mixture. The hydrolysis of the amide will produce phenylacetic acid, causing a decrease in pH. Maintain the pH at 8.0 by the controlled addition of 1 M sodium hydroxide using a pH-stat or manual additions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, as well as the conversion.
-
Reaction Termination: Once the desired conversion (typically around 50%) and high enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme.
-
Product Isolation:
-
Acidify the reaction mixture to pH 2.0 with 1 M HCl to protonate the unreacted N-phenylacetyl-D-2-Amino-3-phenylpropanamide and phenylacetic acid.
-
Extract the acidified aqueous phase with ethyl acetate to remove phenylacetic acid and the unreacted N-phenylacetyl-D-2-Amino-3-phenylpropanamide.
-
The aqueous phase now contains the desired L-2-Amino-3-phenylpropanamide hydrochloride.
-
To isolate the N-phenylacetyl-D-2-Amino-3-phenylpropanamide, dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Protocol 2: Enantioselective Acylation of DL-2-Amino-3-phenylpropanamide
This protocol involves the direct enantioselective acylation of one enantiomer of racemic this compound using an acyl donor, catalyzed by Penicillin G Acylase. This method is advantageous as it does not require a separate chemical acylation step.
Materials:
-
DL-2-Amino-3-phenylpropanamide
-
Immobilized Penicillin G Acylase (from Alcaligenes faecalis)
-
Phenylacetamide (acyl donor)
-
Aqueous buffer (e.g., 0.1 M sodium carbonate buffer, pH 10.0-11.0)
-
Sodium hydroxide (1 M) for pH adjustment
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: Dissolve DL-2-Amino-3-phenylpropanamide (e.g., 0.1 M) and phenylacetamide (e.g., 0.2 - 0.3 M, molar ratio of 2:1 to 3:1 with the substrate) in the chosen aqueous buffer (pH 10.0-11.0) in a thermostated reaction vessel at 25-35°C with stirring.[1][2]
-
Enzyme Addition: Add immobilized Penicillin G Acylase from Alcaligenes faecalis (e.g., 8 U/mL) to start the reaction.[1]
-
pH Control: Maintain the pH of the reaction mixture at the optimal level (10.0-11.0) by the addition of 1 M NaOH as needed.
-
Reaction Monitoring: Follow the reaction progress by chiral HPLC analysis of aliquots to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.
-
Reaction Termination: When the conversion approaches 50% and the desired enantiomeric purity is reached, stop the reaction by removing the immobilized enzyme by filtration.
-
Product Separation:
-
Adjust the pH of the reaction mixture to separate the product and unreacted substrate based on their solubility differences at various pH values.
-
Alternatively, use extraction with an organic solvent like ethyl acetate to separate the less polar N-acylated product from the more polar unreacted amino amide.
-
Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the enantiomeric excess (e.e.) of this compound and its N-phenylacetyl derivative.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Teicoplanin-based, such as Astec CHIROBIOTIC T, or a Crown ether-based column)[3][4]
Mobile Phase and Conditions (Example for a Teicoplanin-based column):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[3] The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 23°C[3]
-
Detection: UV at 210 nm[3]
Procedure:
-
Sample Preparation: Dilute the reaction aliquots with the mobile phase to an appropriate concentration. Filter the samples through a 0.45 µm syringe filter before injection.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of pure standards (if available) or by comparison with literature data.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the enzymatic resolution of this compound and its derivatives under optimized conditions.
Table 1: Enantioselective Acylation of β-Phenylalanine Derivatives Catalyzed by Penicillin G Acylase from Alcaligenes faecalis [1]
| Substrate (Derivative of β-Phenylalanine) | Reaction Time (min) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| β-Phenylalanine | 90 | ~50 | >95 | >98 |
| p-Methyl-β-phenylalanine | 60 | ~50 | >95 | >98 |
| p-Methoxy-β-phenylalanine | 45 | ~50 | >95 | >98 |
| p-Chloro-β-phenylalanine | 60 | ~50 | >95 | >98 |
| p-Bromo-β-phenylalanine | 60 | ~50 | >95 | >98 |
| Conditions: 0.1 M substrate, 3:1 molar ratio of phenylacetamide to substrate, 8 U/mL enzyme, pH 11.0, 25°C. |
Table 2: Enantioselective Acylation of DL-Phenylalanine and its Derivatives by Immobilized Alcaligenes faecalis PGA [2]
| Substrate | Reaction Time (h) | Conversion (%) | e.e. of D-Amino Acid (%) |
| DL-Phenylalanine | 1.5 | 49.8 | 99.2 |
| DL-p-Chlorophenylalanine | 2.5 | 49.5 | 98.1 |
| DL-p-Bromophenylalanine | 2.5 | 49.6 | 98.5 |
| DL-p-Nitrophenylalanine | 3.0 | 49.2 | 97.0 |
| DL-p-Methylphenylalanine | 2.0 | 49.7 | 98.8 |
| DL-p-Methoxyphenylalanine | 1.5 | 49.8 | 99.1 |
| Conditions: pH 10, 35°C, phenylacetamide as acyl donor. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of this compound enantiomers.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in the two main enzymatic resolution strategies.
References
- 1. Enantioselective acylation of β-phenylalanine acid and its derivatives catalyzed by penicillin G acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application of 2-Amino-3-phenylpropanamide Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 2-Amino-3-phenylpropanamide, a derivative of the chiral amino acid L-phenylalanine, serves as a versatile and valuable building block in the field of asymmetric catalysis. Its inherent chirality makes it an excellent precursor for the synthesis of sophisticated organocatalysts. These catalysts are instrumental in producing enantiomerically enriched molecules, a critical requirement in the pharmaceutical industry where the stereochemistry of a drug molecule can dictate its efficacy and safety. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, is a rapidly growing field offering sustainable and robust alternatives to traditional metal-based catalysts.
Primary Application: Chiral Organocatalysts for Asymmetric Aldol Reactions
Derivatives of this compound and analogous amino amides are highly effective in promoting asymmetric carbon-carbon bond-forming reactions, most notably the aldol reaction. The primary amine of the amino amide reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde with high stereoselectivity, guided by the chiral scaffold of the catalyst. The catalyst's amide group can further participate in directing the stereochemical outcome through hydrogen bonding interactions within the transition state.
Recent studies have demonstrated the efficacy of new boro amino amide organocatalysts, synthesized from various amino acids, in the asymmetric cross-aldol reaction between ketones and aromatic aldehydes.[1][2] These catalysts have shown excellent performance, affording the desired chiral anti-aldol adducts with high yields, good diastereoselectivity, and excellent enantioselectivity.[2] The reactions can often be performed under environmentally benign conditions, such as in aqueous media.[1]
Quantitative Data Summary
The following table summarizes the performance of a representative amino amide-derived organocatalyst in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. The data is adapted from studies on analogous boro amino amide catalysts, which demonstrate the potential of this catalyst class.[1][2]
| Entry | Aldehyde (R) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-NO₂C₆H₄ | 72 | 82 | 68:32 | 94 |
| 2 | 4-CNC₆H₄ | 72 | 94 | 90:10 | 92 |
| 3 | 4-ClC₆H₄ | 72 | 92 | 80:20 | 91 |
| 4 | 4-BrC₆H₄ | 72 | 93 | 85:15 | 90 |
| 5 | C₆H₅ | 96 | 75 | 70:30 | 85 |
| 6 | 2-Thiophenecarboxaldehyde | 96 | 70 | 65:35 | 82 |
Conditions: Cyclohexanone (0.4 mmol), Aldehyde (0.1 mmol), Catalyst (10 mol%), Benzoic Acid (20 mol%) in a Sea H₂O:Tap H₂O (1:1) mixture at room temperature.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Representative Amino Amide Organocatalyst
This protocol describes a general method for synthesizing a primary amino amide organocatalyst from a protected amino acid, analogous to L-phenylalanine.
Materials:
-
Boc-protected L-amino acid (e.g., Boc-L-Phenylalanine)
-
Amine with a boron substituent (e.g., aminomethylpinacol borane)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, CH₂Cl₂)
-
Deprotection agent (e.g., TFA, HCl in dioxane)
Procedure:
-
Coupling Reaction: Dissolve the Boc-protected amino acid (1.0 eq) in the chosen solvent. Add the coupling agent (1.1 eq) and the base (2.0 eq). Stir the mixture for 10 minutes at 0 °C.
-
Add the boron-substituted amine (1.0 eq) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected boro amino amide.
-
Deprotection: Dissolve the protected product in a suitable solvent (e.g., CH₂Cl₂). Add the deprotection agent (e.g., an excess of TFA) and stir at room temperature.
-
After the deprotection is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Purify the resulting crude product by chromatography to yield the final primary amino amide organocatalyst.[1][2]
Protocol 2: Asymmetric Aldol Reaction
This protocol details the general procedure for the asymmetric cross-aldol reaction using the synthesized amino amide organocatalyst.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Amino Amide Organocatalyst
-
Co-catalyst (e.g., Benzoic Acid)
-
Solvent (e.g., Sea H₂O:Tap H₂O 1:1 mixture)
Procedure:
-
Reaction Setup: To a solution of the ketone (0.4 mmol) and the respective aldehyde (0.1 mmol) in the solvent mixture (e.g., 1 mL of 1:1 sea water and tap water), add the organocatalyst (10 mol%, 0.01 mmol).[1][2]
-
Add the co-catalyst, benzoic acid (20 mol%, 0.02 mmol), to the reaction vessel.[1][2]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for the time specified in the data table (e.g., 72-96 hours). Monitor the progress of the reaction using TLC.
-
Work-up and Isolation: Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.[1][2]
Visualizations
References
Application Note: A Robust HPLC Method for the Quantification of 2-Amino-3-phenylpropanamide
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-3-phenylpropanamide in bulk drug substances. The method utilizes a C18 stationary phase with UV detection, providing a linear, accurate, and precise assay. This document provides a comprehensive protocol for experimental execution, including system suitability, linearity, accuracy, and precision, to support drug development and quality control activities.
Introduction
This compound, a derivative of the amino acid phenylalanine, is a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. While methods for the parent amino acid, phenylalanine, are well-established, a dedicated and validated method for its amide derivative is essential for drug development professionals.[1][2] This application note presents a detailed, validated isocratic HPLC method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
Method Validation Protocols
System Suitability
To ensure the HPLC system is performing adequately, inject a working standard solution of 50 µg/mL six times. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Linearity
Prepare and inject calibration standards at five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration (50 µg/mL) on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days' results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Data Presentation
The developed HPLC method demonstrated excellent performance for the quantification of this compound. A summary of the quantitative data is presented in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7800 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152,345 |
| 25 | 380,862 |
| 50 | 761,724 |
| 75 | 1,142,586 |
| 100 | 1,523,448 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | 40 | 39.8 | 99.5 | 99.7 |
| 100 | 50 | 50.1 | 100.2 | |
| 120 | 60 | 59.7 | 99.5 |
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day) | 50 | 0.9% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 50 | 1.3% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the HPLC method development process.
Caption: Workflow for HPLC Method Development.
Caption: Key Parameter Relationships in HPLC Optimization.
Conclusion
The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method meets all the acceptance criteria for the validated parameters and is suitable for routine quality control analysis of bulk drug substances. The short run time of 10 minutes allows for high throughput analysis, making it an efficient tool in a pharmaceutical development setting.
References
Application Notes and Protocols: 2-Amino-3-phenylpropanamide as a Molecular Probe for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanamide, a derivative of the essential amino acid L-phenylalanine, serves as a valuable molecular probe for investigating the activity and inhibition of various enzymes. Its structural similarity to natural substrates allows it to act as a substrate analog or a competitive inhibitor, making it a versatile tool in enzymology, drug discovery, and metabolic research.[1] This document provides detailed application notes and protocols for utilizing this compound in enzyme studies, with a focus on proteases such as chymotrypsin and aminopeptidases, as well as enzymes involved in amino acid metabolism like Phenylalanine Ammonia-Lyase (PAL).
Principle of Application
Due to its core structure mimicking phenylalanine, this compound can interact with the active sites of enzymes that recognize and process this amino acid. This interaction can be studied in two primary ways:
-
As a Substrate: The amide bond in this compound can be hydrolyzed by certain proteases, leading to the formation of phenylalanine and ammonia. By monitoring the rate of product formation, the kinetic parameters of the enzyme can be determined.
-
As a Competitive Inhibitor: By binding to the enzyme's active site, this compound can prevent the binding of the natural substrate, thereby inhibiting the enzyme's activity.[1] This inhibitory effect can be quantified to determine the inhibitor's potency.
Data Presentation: Quantitative Kinetic Data for Related Phenylalanine Derivatives
Table 1: Kinetic Parameters of α-Chymotrypsin with Phenylalanine-based Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| N-acetyl-L-phenylalanine-amide | 0.0049 | 40 | 0.12 |
| N-acetyl-L-phenylalanine-glycine-amide | 0.026 | 2.5 | 10.4 |
| N-acetyl-L-phenylalanine-alanine-amide | 0.47 | 2.5 | 188 |
| N-formyl-L-phenylalanine-amide | 0.027 | 7.4 | 3.6 |
Data sourced from studies on N-acetyl-L-phenylalanyl peptides and N-formyl-L-phenylalanine amides.
Table 2: Inhibition Constants (Ki) of Phenylalanine Analogs for Phenylalanine Ammonia-Lyase (PAL)
| Inhibitor | Ki | Type of Inhibition |
| Phenol | 2.1 ± 0.5 mM | Mixed |
| ortho-Cresol | 0.8 ± 0.2 mM | Mixed |
| meta-Cresol | 2.85 ± 0.15 mM | Mixed |
| Phenol/Glycine | 0.014 ± 0.003 mM | Mixed |
| ortho-Cresol/Glycine | 0.038 ± 0.008 mM | Mixed |
| meta-Cresol/Glycine | 0.36 ± 0.076 mM | Competitive |
| 2-Aminoindan-2-phosphonic acid (AIP) | 7 ± 2 nM | Competitive |
Data sourced from studies on phenol inhibitors and conformationally restricted phenylalanine analogues.[2][3]
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity using this compound as a Substrate
This protocol outlines a spectrophotometric assay to measure the kinetics of chymotrypsin-catalyzed hydrolysis of this compound. The release of ammonia can be quantified using the Berthelot (indophenol) reaction.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a series of substrate dilutions ranging from approximately 0.1 to 10 times the expected Km.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Initiate the enzymatic reaction: In a microcentrifuge tube, mix the substrate solution with the chymotrypsin solution. The final enzyme concentration should be in the nanomolar range.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to denature the enzyme.
-
Quantify the released ammonia using the Berthelot reaction:
-
Add the phenol-nitroprusside reagent to an aliquot of the reaction mixture.
-
Add the alkaline hypochlorite reagent.
-
Incubate at room temperature for 20-30 minutes for color development.
-
-
Measure the absorbance at 630 nm.
-
Create a standard curve using known concentrations of ammonium chloride to determine the amount of ammonia produced in the enzymatic reaction.
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Determine Km and Vmax by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Characterization of this compound as a Competitive Inhibitor of Aminopeptidase N
This protocol describes a fluorometric assay to determine the inhibitory potency (Ki) of this compound against Aminopeptidase N.
Materials:
-
Aminopeptidase N (recombinant or purified)
-
L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) as a fluorogenic substrate
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of L-Leu-AMC in DMSO.
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a series of inhibitor dilutions in assay buffer.
-
Prepare a solution of Aminopeptidase N in assay buffer.
-
Set up the assay: In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the Aminopeptidase N solution.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the L-Leu-AMC substrate to each well. The final substrate concentration should be close to its Km value.
-
Monitor the fluorescence kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Visualizations
Caption: Modes of action for this compound.
Caption: Workflow for Chymotrypsin Activity Assay.
Caption: Competitive inhibition of Aminopeptidase N.
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-Amino-3-phenylpropanamide into Specialized Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanamide, a derivative of the essential amino acid L-phenylalanine, presents a compelling compound for investigation in specialized cell culture applications.[1] Its structural similarity to phenylalanine suggests potential interactions with various cellular processes, including protein synthesis, metabolic pathways, and cellular signaling.[1] These application notes provide a comprehensive guide for incorporating this compound into cell culture media to explore its effects on cell viability, proliferation, and key signaling pathways. The protocols outlined below are intended to serve as a foundational framework for researchers to adapt to their specific cell lines and experimental objectives.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Synonyms | (S)-2-amino-3-phenylpropanamide, Phenylalaninamide | --INVALID-LINK-- |
Potential Applications in Cell Culture
Based on its structural characteristics and the known roles of its parent amino acid, L-phenylalanine, this compound may be investigated for the following applications:
-
Studying Amino Acid Metabolism: As a substrate analog, it may be used to probe the enzymes and transporters involved in phenylalanine metabolism.[1]
-
Modulation of Cellular Signaling: Its potential to influence key signaling pathways, such as the mTOR and MAPK/ERK pathways, makes it a candidate for research in cancer and neuroscience.
-
Neurotransmitter Studies: Given that L-phenylalanine is a precursor to neurotransmitters like dopamine and norepinephrine, this compound could be used to investigate its effects on neuronal function.[1]
-
Peptide Synthesis: It can serve as a building block for the synthesis of novel peptides with potentially altered biological activities.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Data Presentation:
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 48 | Data to be determined |
| e.g., SH-SY5Y | 48 | Data to be determined |
| e.g., A549 | 48 | Data to be determined |
Protocol 3: Analysis of Apoptosis Induction by Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis in cells.
Materials:
-
Cell line of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at the optimal density.
-
Treat cells with a range of concentrations of this compound, including a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a suitable period (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Data Presentation:
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) |
| Untreated Control | - | Data to be determined |
| This compound | e.g., 10 | Data to be determined |
| This compound | e.g., 50 | Data to be determined |
| Positive Control (Staurosporine) | e.g., 1 | Data to be determined |
Signaling Pathway Analysis
Based on the known effects of the parent molecule, L-phenylalanine, this compound may modulate key cellular signaling pathways such as mTOR and MAPK/ERK.
mTOR Signaling Pathway
Phenylalanine has been shown to synergistically enhance mTOR activity in the presence of other amino acids like arginine, a process linked to the positioning of lysosomes.[2] Conversely, excess phenylalanine can inhibit mTORC1 activity.[3]
MAPK/ERK Signaling Pathway
Studies on phenylalanine have indicated that it can inhibit the activity of ERK in cultured neurons.[4] This suggests that this compound might also impact this critical pathway involved in cell proliferation and survival.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the effects of this compound in cell culture.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and potential applications are based on the structural similarity of this compound to L-phenylalanine and general cell biology principles. Researchers should optimize these protocols for their specific experimental systems and conduct thorough literature reviews for the most current information. The signaling pathway diagrams represent hypothesized interactions and require experimental validation.
References
- 1. Buy this compound | 17193-31-6 [smolecule.com]
- 2. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for Derivatization of 2-Amino-3-phenylpropanamide for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-phenylpropanamide, also known as phenylalaninamide, is a polar compound that, like other amino acids and their derivatives, presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Its low volatility and thermal instability can lead to poor chromatographic peak shape and decomposition in the hot injector port.[2] To overcome these limitations, a chemical derivatization step is necessary to convert the polar functional groups (in this case, the primary amine and amide groups) into less polar, more volatile, and thermally stable derivatives.[1][3][4]
This application note provides a detailed protocol for the two-step derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This silylation reaction replaces the active hydrogen atoms on the amine and amide groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility and suitability for GC-MS analysis.[5][6] Silylation is a common and effective method for derivatizing a wide range of analytes containing active hydrogens, including amines, amides, and carboxylic acids.[5]
Principle of the Method
The derivatization process is a silylation reaction. The primary amine (-NH2) and the amide (-CONH2) groups of this compound contain "active" hydrogens that can be replaced by a trimethylsilyl (TMS) group from the BSTFA reagent. The addition of 1% TMCS acts as a catalyst to improve the derivatization efficiency.[5] This reaction converts the polar, non-volatile analyte into a more volatile and thermally stable TMS-derivative, which can then be readily analyzed by GC-MS. The resulting derivatives often produce characteristic fragments in the mass spectrometer, aiding in their identification.[1]
Experimental Protocol
This protocol details the procedure for the silylation of this compound.
3.1. Materials and Reagents
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This compound standard
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Sample containing this compound
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N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
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Nitrogen gas supply for drying
-
GC-MS system with a suitable capillary column
3.2. Sample Preparation
-
Accurately weigh or measure a known quantity of the sample containing this compound into a reaction vial.
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If the sample is in a solution, evaporate the solvent completely under a gentle stream of dry nitrogen gas. It is crucial to ensure the sample is completely dry, as moisture can react with the silylating reagent and reduce the derivatization yield.[1]
3.3. Derivatization Procedure
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To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine or acetonitrile.
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Add 100 µL of BSTFA + 1% TMCS to the vial.
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Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven. Microwave-assisted derivatization can also be employed to accelerate the reaction.[7]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Note that silylated derivatives can be sensitive to moisture and should be analyzed promptly.[1]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.
-
Gas Chromatograph: Agilent or Thermo Fisher Scientific GC system (or equivalent)
-
Column: Non-polar or semi-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, TRACE TR-5), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 50-550
-
Data Presentation: Expected Results
The derivatization of this compound with BSTFA is expected to produce a di-TMS derivative, where both hydrogens of the primary amine and one hydrogen of the amide group are replaced by TMS groups. The table below summarizes the expected quantitative data for this derivative.
| Analyte | Derivative | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | di-TMS-Phenylalaninamide | ~15 - 20 | M+ (Molecular Ion): 308 Characteristic Fragments: 217 ([M-CH2Ph]+), 174, 73 ([Si(CH3)3]+) |
Note: Retention times are estimates and will vary based on the specific GC system, column, and conditions. Fragmentation patterns are predicted based on the structure and common fragmentation of TMS derivatives of similar compounds like phenylalanine.
Workflow Diagram
Caption: Experimental workflow for the silylation of this compound.
Conclusion
This protocol describes a robust and reliable method for the derivatization of this compound using BSTFA for GC-MS analysis. Chemical derivatization is an essential step to increase the volatility and thermal stability of polar analytes, enabling their successful separation and detection.[4][6] The resulting TMS derivatives produce characteristic mass spectra, allowing for confident identification and quantification.[1] This method can be adapted for the analysis of other amino acid amides and similar polar compounds in various research and development settings.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of microwave-assisted derivatization followed by gas chromatography/mass spectrometry for fast determination of amino acids in neonatal blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2-Amino-3-phenylpropanamide chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the chemical synthesis of 2-Amino-3-phenylpropanamide, particularly when starting from Boc-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves a two-step process starting from commercially available N-Boc-L-phenylalanine. The first step is the formation of an amide bond with an ammonia source, followed by the deprotection of the Boc group to yield the final product.
Q2: I am observing a low yield after the coupling reaction. What are the potential causes?
Low yields during the coupling step can arise from several factors:
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Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be effective enough for the specific reaction conditions.
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Poor quality of reagents: Degradation of the coupling reagent or solvent impurities can significantly hinder the reaction.
-
Steric hindrance: The bulky nature of the Boc-protecting group and the phenyl side chain can slow down the reaction.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or concentration of reactants can lead to incomplete conversion.
Q3: My final product shows impurities after Boc deprotection. What could they be?
Common impurities after the deprotection step include:
-
Unreacted starting material: Incomplete deprotection will leave Boc-protected this compound in your product.
-
Side products from deprotection: The use of strong acids like Trifluoroacetic acid (TFA) can sometimes lead to the formation of side products if not properly controlled.
-
Racemization: While phenylalanine is not highly susceptible, harsh basic or acidic conditions can potentially lead to some degree of racemization.[1]
Troubleshooting Guides
Issue 1: Low Yield of Boc-L-phenylalaninamide (Coupling Step)
If you are experiencing a low yield during the amidation of Boc-L-phenylalanine, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Coupling Yield
Caption: A step-by-step workflow for troubleshooting low yields in the coupling reaction.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Coupling Reagents: Ensure your coupling reagent (e.g., HBTU, HATU, T3P) is fresh and has been stored under anhydrous conditions.[2] Older or improperly stored reagents can be hydrolyzed and inactive.
-
Solvents: Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of the activated carboxylic acid.
-
Boc-L-phenylalanine: Confirm the purity of your starting material.
-
-
Optimize Reaction Conditions:
-
Temperature: While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, especially when using highly reactive coupling agents.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Concentration: Increasing the concentration of reactants can sometimes improve the reaction rate.[3]
-
-
Choice of Coupling Reagent:
-
If you are using a standard carbodiimide like DCC or EDC, consider switching to a more efficient uronium/aminium-based reagent like HBTU or HATU, which are known for their high reactivity and lower risk of racemization.[2][4] For challenging couplings, HATU is often superior to HBTU.[2] T3P in a mixture of ethyl acetate and pyridine is also a mild and effective option that minimizes racemization.[1]
-
-
Review Purification Method:
-
Ensure that your work-up procedure is not causing product loss. The product, Boc-L-phenylalaninamide, may have some solubility in the aqueous phase during extraction. Multiple extractions with an organic solvent are recommended.
-
Issue 2: Incomplete Boc Deprotection
If you observe a significant amount of starting material (Boc-protected amide) after the deprotection step, follow these suggestions:
Troubleshooting Workflow for Incomplete Deprotection
References
how to improve the purification and purity of 2-Amino-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification and purity of 2-Amino-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. For enantiomeric purification, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2]
Q2: What are the typical impurities I might encounter in my sample of this compound?
A2: Impurities can originate from the synthetic route. Common impurities include unreacted starting materials (e.g., Phenylalanine Methyl Ester), byproducts from side reactions, and residual solvents.[3][4] During synthesis, racemization can also occur, leading to the presence of the undesired enantiomer.[5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used for determining chemical purity. To determine enantiomeric purity, chiral HPLC is employed.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[7] Mass Spectrometry (MS) is used to confirm the molecular weight.
Q4: My purified this compound is an oil and won't solidify. What should I do?
A4: The presence of residual solvent or impurities can prevent crystallization. Ensure your product is completely dry by using a high-vacuum line or a vacuum oven at a gentle temperature. If it remains an oil, attempting to precipitate it from a solution by adding a non-solvent can be effective. For instance, dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy, then allow it to stand and crystallize.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8][9] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified compound. | Too much solvent was used. The compound has some solubility in the cold solvent. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity has not significantly improved. | The chosen solvent system does not effectively differentiate between the compound and the impurities (i.e., impurities have similar solubility). | Experiment with different solvent systems. A two-solvent recrystallization might be more effective.[10] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation of the compound from impurities (streaking or overlapping bands). | The column was not packed properly. The sample was not loaded correctly. The chosen mobile phase does not provide adequate resolution. | Ensure the column is packed uniformly without any air bubbles. Dissolve the sample in a minimal amount of solvent and load it as a narrow band. Try a different mobile phase system; a less polar solvent system often provides better separation. |
| The compound appears to be degrading on the column. | The silica gel is too acidic. | Deactivate the silica gel by flushing the column with the mobile phase containing a small amount of a base like triethylamine (0.1-1%).[11] Alternatively, use a different stationary phase like alumina. |
| Low recovery of the compound. | The compound is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase significantly at the end of the elution to wash out any remaining compound. If the compound is basic, adding a small amount of a competing base like triethylamine to the mobile phase can help.[12] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Expected Purity Improvement:
| Purification Stage | Purity (%) | Recovery (%) |
| Crude Product | ~90% | - |
| After Recrystallization | >98% | 70-85% |
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For this basic compound, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and prevent streaking.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Comparison of Purification Methods:
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Advantages | Disadvantages |
| Single Recrystallization | 90-95 | 98-99 | Simple, inexpensive, good for removing baseline impurities. | Can have lower recovery, may not remove impurities with similar solubility. |
| Flash Column Chromatography | 85-95 | >99 | High resolution, can separate closely related impurities. | More time-consuming, requires more solvent, potential for sample degradation on silica. |
| Chiral HPLC | Racemic or Enantiomerically Impure | >99.5 (Enantiomeric Purity) | Excellent for separating enantiomers. | Expensive, requires specialized equipment, typically for smaller scale.[1][6] |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing N-acylation of 2-Amino-3-phenylpropanamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions for the N-acylation of 2-Amino-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of this compound?
A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][2] Carboxylic acids can also be used, but they typically require activation with a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
Q2: Is a base necessary for this reaction?
A2: Yes, a base is typically required when using acyl halides or anhydrides. The reaction generates an acid byproduct (e.g., HCl or a carboxylic acid) which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[4] Some newer, catalyst-free methods, particularly those using acetic anhydride, can proceed without an added base.[1]
Q3: How can I minimize racemization of the chiral center in this compound during N-acylation?
A3: Racemization is a significant concern and can be minimized by careful selection of reagents and conditions.[4][5] Using N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine as a base is often preferred over triethylamine, as bulkier bases can reduce the rate of racemization.[4] When using carboxylic acids and coupling agents, the addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[3][5]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[1][2] For a more environmentally friendly approach, water can also be a suitable solvent, especially in catalyst-free reactions with anhydrides.[6]
Q5: Can diacylation occur on both the primary amine and the amide nitrogen?
A5: The primary amino group is significantly more nucleophilic than the amide nitrogen. Under standard acylation conditions, the reaction is highly selective for the primary amine. Diacylation is generally not observed unless very harsh or forcing conditions are used.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The starting amine may be protonated by acidic impurities or the acid generated during the reaction. 2. Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to moisture. 3. Insufficient Reactivity: The chosen acylating agent or reaction conditions may not be reactive enough. 4. Low Temperature: The reaction may have a significant activation energy barrier. | 1. Add a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) to neutralize any acid. 2. Use freshly opened or distilled acylating agents. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 3. Switch to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride). A catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can be added to increase the reaction rate.[7] 4. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring for side product formation with TLC. |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: The reaction may be incomplete. 2. Diacylation: This is rare but possible under forcing conditions. 3. Racemization: The product may be a mixture of diastereomers if a chiral acylating agent was used, or a racemic mixture. 4. Side reactions with solvent: Some solvents can participate in side reactions under certain conditions. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. A slight excess of the acylating agent (1.1-1.2 equivalents) can be used.[1] 2. Avoid excessive heating and use stoichiometric amounts of the acylating agent. 3. Use a bulkier base like DIPEA and consider adding HOBt or HOAt if using a coupling agent.[4][5] Analyze the product by chiral HPLC to determine the enantiomeric excess. 4. Ensure the chosen solvent is appropriate for the reaction conditions. |
| Difficult Product Isolation/Purification | 1. Product is water-soluble: The product may be lost during aqueous workup. 2. Co-elution with impurities: The product and impurities may have similar polarities. 3. Excess basic impurities: Residual base (e.g., pyridine, TEA) can be difficult to remove. | 1. If the product is suspected to be water-soluble, minimize aqueous washes or use a salting-out effect by washing with brine. Extraction with a more polar solvent like ethyl acetate may be necessary. 2. Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent system. 3. During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities as their water-soluble salts.[2] |
Data Presentation
Table 1: General Reaction Conditions for N-acetylation of Amines with Acetic Anhydride
| Substrate | Catalyst/Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Aniline | None | Water | 5 min | Room Temp | 90 | [1] |
| Aniline | None | None | 5 min | Room Temp | 89 | [1] |
| p-Nitroaniline | None | None | 8 min | Room Temp | 91 | [1] |
| Phenylalaninol | None | None | 10 min | Room Temp | 88 | [1] |
| L-Phenylalanine | None | Acetic Acid/Water | ~1 hour | Room Temp | ~94 | [8][9] |
Table 2: Common Coupling Reagents for N-acylation with Carboxylic Acids
| Coupling Reagent | Additive for Racemization Suppression | Common Solvents | Key Features |
| DCC, DIC | HOBt, HOAt | DCM, DMF | DIC is preferred for solid-phase synthesis as the urea byproduct is soluble.[3] |
| EDC | HOBt, HOAt | DCM, DMF, Water | Water-soluble carbodiimide, allowing for easy removal of byproducts by aqueous extraction.[3] |
| HBTU, TBTU | HOBt | DMF, NMP | Efficient coupling reagents with low racemization, especially with added HOBt.[3] |
| HATU, PyAOP | (HOAt is part of the reagent) | DMF, NMP | Highly effective for difficult couplings and minimizing racemization due to the presence of the HOAt moiety.[3] |
| PyBOP | None typically required, but HOBt can be added | DMF, DCM | Commonly used for both solution and solid-phase peptide synthesis.[10] |
Experimental Protocols
Protocol 1: N-acetylation using Acetic Anhydride (Catalyst-Free)
This protocol is adapted from a general, environmentally friendly procedure.[1]
-
Reagents:
-
This compound (1.0 mmol, 164.2 mg)
-
Acetic Anhydride (1.2 mmol, 113 µL)
-
Diethyl ether or Water
-
-
Procedure:
-
In a 25 mL round-bottomed flask, add this compound.
-
Add acetic anhydride to the flask.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 10-30 minutes.
-
Upon completion, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.
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Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
Protocol 2: N-benzoylation using Benzoyl Chloride and Pyridine
This protocol is a standard method for acylation using an acyl halide.[2]
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Reagents:
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This compound (1.0 mmol, 164.2 mg)
-
Benzoyl Chloride (1.1 mmol, 128 µL)
-
Pyridine (1.2 mmol, 97 µL)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 10 mL), and finally brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Visualizations
Caption: A typical experimental workflow for the N-acylation of this compound.
Caption: A decision tree for troubleshooting low-yield N-acylation reactions.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
strategies to prevent racemization during 2-Amino-3-phenylpropanamide synthesis
Here is a technical support center guide to help you troubleshoot and prevent racemization during the synthesis of 2-Amino-3-phenylpropanamide and related structures.
Troubleshooting Guides & FAQs
This guide provides answers to frequently asked questions regarding the prevention of racemization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A: Racemization is a process where a pure enantiomer (e.g., L-phenylalanine) is converted into an equal mixture of both enantiomers (L- and D-phenylalanine).[1] This is a significant side reaction in peptide and amide synthesis because the biological and therapeutic activity of the final product is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its amino acid components.[1] The presence of the incorrect stereoisomer can be difficult to separate and may dramatically reduce or eliminate the desired biological effect.[1][2]
Q2: What is the primary chemical mechanism that causes racemization during the amide coupling step?
A: The most common mechanism for racemization during amide bond formation is through the formation of an intermediate called an oxazolone (or azlactone).[3][4] This happens after the carboxylic acid of the N-protected phenylalanine is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The proton at the alpha-carbon (α-H) of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][5] Subsequent reaction of the achiral oxazolone intermediate with the amine yields a racemic mixture of the desired amide product.[3] A secondary, less common pathway is the direct abstraction of the α-H by a base from the activated amino acid.[6][7]
Q3: I'm observing a low enantiomeric excess (ee) in my final product. What are the most likely causes?
A: If you are experiencing significant racemization, consider the following common causes:
-
N-Terminal Protecting Group: The type of protecting group on the nitrogen of the phenylalanine is crucial. Acyl-type protecting groups (like Acetyl) make the α-H more acidic and highly susceptible to racemization via the oxazolone mechanism.[5] Urethane-based protecting groups (e.g., Boc, Fmoc, Cbz) are strongly recommended as they significantly suppress oxazolone formation and preserve stereochemical integrity.[8]
-
Coupling Reagent: The choice of coupling reagent is critical.[1] Carbodiimide reagents like DCC and DIC are known to cause racemization unless used with racemization-suppressing additives.[9][10]
-
Base: The strength and steric hindrance of the base used can greatly influence racemization.[7] Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) are common but can promote racemization.[11]
-
Reaction Conditions: High temperatures and prolonged reaction times, especially during the activation step before the amine is added, can increase the extent of racemization.[11][12]
Q4: Which coupling reagents and additives are best for minimizing racemization?
A: Selecting the right combination of coupling reagent and additive is one of the most effective strategies to prevent racemization.
-
Onium Salts (Uronium/Aminium/Phosphonium): These reagents are generally superior to carbodiimides.[1] Reagents like HATU, HBTU, PyBOP, and COMU are highly efficient and, especially when used with additives, show lower levels of racemization.[4][10][11] PyBOP, for instance, has been successfully used in racemization-free syntheses of phenylalanine derivatives.[2][13]
-
Additives: Additives form an active ester that reacts more rapidly with the amine than the oxazolone can form.[5] 1-Hydroxybenzotriazole (HOBt) is a classic additive, but derivatives like HOAt and 6-Cl-HOBt are more acidic and often more effective at suppressing racemization.[7][8][14]
-
Specialty Reagents: Newer classes of reagents, such as ynamides and phosphonic acid anhydrides (e.g., T3P®), have been developed specifically for their ability to facilitate amide bond formation with minimal to no racemization.[2][6][12]
Q5: How do I choose the right base and solvent to maintain stereochemical purity?
A: The choice of base and solvent is a critical parameter that must be optimized.
-
Base Selection: The basicity and steric properties of organic bases have a significant impact on racemization.[7] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over DIPEA to minimize proton abstraction from the alpha-carbon.[7][11] In some systems, pyridine has been shown to effectively reduce racemization compared to DIPEA.[5][12]
-
Solvent Effects: Solvents can influence reaction kinetics and the solubility of intermediates. Polar aprotic solvents like DMF, NMP, and DCM are common. For sequences prone to aggregation, which can slow down the desired coupling reaction and allow more time for racemization, using solvents like NMP or adding DMSO can be beneficial.[14][15]
Data Summary: Reagent and Condition Effects on Racemization
The following tables summarize the general effects of various reagents and conditions on the racemization of N-protected amino acids during amide coupling.
Table 1: Effect of Coupling Reagent & Additive Choice
| Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Use is strongly discouraged without an additive like HOBt or HOAt.[8][9] |
| Onium Salts | HBTU, HATU, TBTU, COMU | Low to Moderate | Generally preferred over carbodiimides. HATU is often considered superior.[1][16] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Often associated with very low racemization levels.[2][4][11] |
| Phosphonic Anhydrides | T3P® | Very Low | Proven effective for racemization-free synthesis of phenylalanine amides.[2][12] |
| Additives | HOBt, HOAt, 6-Cl-HOBt | N/A (Suppressors) | HOAt and 6-Cl-HOBt are generally more effective than HOBt.[7][14] |
Table 2: Effect of Base and Temperature
| Parameter | Condition | Effect on Racemization | Recommendation |
| Base | Strong (e.g., DIPEA) | Increases racemization | Use a weaker base if possible.[7][11] |
| Weaker (e.g., NMM, Pyridine) | Decreases racemization | NMM, Collidine, or Pyridine are often better choices.[5][7][11] | |
| Temperature | Elevated (e.g., > RT) | Increases racemization | Conduct couplings at 0 °C or room temperature unless necessary for hindered couplings.[8][12] |
| Low (e.g., 0 °C) | Decreases racemization | Ideal for minimizing side reactions.[12] |
Visual Guides and Workflows
Mechanism of Racemization
Caption: Racemization via the oxazolone intermediate pathway.
Troubleshooting Workflow for Racemization
Caption: A decision tree for troubleshooting unexpected racemization.
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using T3P®
This protocol is adapted from a reported racemization-free synthesis of a phenylalanine derivative and is designed to minimize epimerization.[2][12]
Materials:
-
N-Boc-L-phenylalanine
-
Target Amine (e.g., 2-morpholinoaniline)
-
Propanephosphonic acid anhydride (T3P®), 50% solution in EtOAc
-
Ethyl acetate (EtOAc), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-L-phenylalanine (1.0 equivalent) and the desired amine (1.1 equivalents) in a 2:1 mixture of anhydrous ethyl acetate and anhydrous pyridine.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Coupling Reaction:
-
While stirring at 0 °C, slowly add T3P® (1.5 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench it by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected amide.
-
-
Purification:
-
Purify the crude product by flash column chromatography to yield the pure N-Boc-2-Amino-3-phenylpropanamide derivative.
-
-
Boc Deprotection (if required):
-
Dissolve the purified Boc-protected amide in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final this compound product as its TFA salt.
-
-
Chiral Analysis:
-
Confirm the enantiomeric purity of the final product using chiral HPLC to ensure no racemization has occurred.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
resolving 2-Amino-3-phenylpropanamide separation issues in chiral chromatography.
Welcome to the Technical Support Center for resolving challenges in the chiral chromatography of 2-Amino-3-phenylpropanamide. This resource is tailored for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enantiomeric separation of this compound.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound enantiomers?
Answer: Poor peak shape is a common issue in chiral chromatography, often arising from secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. Here are the primary causes and solutions:
-
Silanol Interactions: Residual silanol groups on silica-based chiral stationary phases (CSPs) can interact with the basic amine group of this compound, leading to peak tailing.
-
Solution: Introduce a basic additive to the mobile phase to mask these silanol groups. Common additives include diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%).[1][2] Be aware that prolonged use of amine additives may alter the column's surface chemistry, so dedicating columns for specific methods is advisable.[1]
-
-
Analyte Ionization: The ionization state of the amino group is critical. An inappropriate mobile phase pH can lead to inconsistent interactions with the CSP.
-
Solution: For basic compounds like this compound, using a basic additive in a non-polar mobile phase (normal-phase chromatography) can suppress the ionization of the analyte and improve peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume. Diluting the sample can help determine if column overload is the issue.
-
Question: I am seeing poor or no resolution between the enantiomers. What should I do?
Answer: A lack of resolution can be attributed to several factors, from the choice of the chiral stationary phase to the mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation.[3]
-
Solution: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often successful for separating a wide range of chiral compounds, including those similar to this compound.[4] If one type of polysaccharide-based CSP (e.g., amylose) does not provide separation, try a different one (e.g., cellulose). Macrocyclic glycopeptide-based CSPs are also a good alternative, especially for underivatized amino acids and related compounds.
-
-
Mobile Phase Composition: The type and concentration of the organic modifier and additives in the mobile phase significantly impact selectivity.[5]
-
Solution: In normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). The addition of small amounts of additives can also dramatically affect selectivity.[6] For basic analytes, basic additives are often necessary.[2]
-
-
Temperature: Temperature can influence the interactions between the analyte and the CSP, thereby affecting resolution.
-
Solution: Experiment with different column temperatures. While lower temperatures often improve resolution, this is not always the case. A systematic study of the effect of temperature is recommended.
-
-
Flow Rate: The flow rate affects the efficiency of the separation.
-
Solution: For challenging separations, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact differently with the stationary phase.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a chiral column for this compound?
A1: Based on its structure (a primary amine and an amide group), polysaccharide-based chiral stationary phases are a highly recommended starting point. Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have shown broad applicability for similar compounds.[4] Macrocyclic glycopeptide phases, like those based on teicoplanin, are also a strong choice, particularly for underivatized amino acid derivatives.[8]
Q2: What are typical mobile phases for the chiral separation of compounds like this compound?
A2: For polysaccharide-based CSPs, normal-phase chromatography is very common. Typical mobile phases consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[3][4] For a basic compound like this compound, the addition of a basic modifier like 0.1% diethylamine (DEA) is often necessary to achieve good peak shape and resolution.[2]
Q3: My resolution is decreasing over time with repeated injections. What could be the cause?
A3: A gradual decrease in resolution can be due to column contamination or degradation. Strongly retained impurities from the sample matrix can accumulate on the column, affecting its performance. The history of the column's use can significantly impact its current performance.[9]
-
Solution: Implement a regular column washing procedure. Washing with a stronger solvent, such as 100% ethanol or methanol, can help remove contaminants.[10] Also, ensure proper sample preparation, including filtration, to minimize the injection of particulate matter. Using a guard column is also a good practice to protect the analytical column.
Q4: Can I use reversed-phase chromatography for the chiral separation of this compound?
A4: While normal-phase is more common for polysaccharide-based CSPs, some immobilized versions of these columns are compatible with reversed-phase conditions. Macrocyclic glycopeptide-based CSPs are also well-suited for reversed-phase separations of polar and ionizable compounds like amino acid derivatives. A typical reversed-phase mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Quantitative Data
The following tables summarize example chromatographic conditions and expected results for a closely related compound, 2-phenylpropanamide, which can serve as a starting point for method development for this compound.[4]
Table 1: Example Chromatographic Conditions for Chiral Separation [4]
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.1 mg/mL in mobile phase |
Table 2: Expected Performance Parameters [4]
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | ~ 1.25 |
Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.
Experimental Protocols
Below is a detailed methodology for the chiral HPLC analysis of 2-phenylpropanamide, which can be adapted for this compound.[4]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[4]
-
Chemicals and Solvents: HPLC grade n-hexane, isopropanol, and diethylamine. Racemic this compound standard.
2. Preparation of Mobile Phase and Sample
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the desired ratio (e.g., 80:20:0.1, v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. From this stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
3. Chromatographic Analysis
-
Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
4. System Suitability
-
Perform replicate injections of the racemic standard to ensure the system is performing adequately. Key parameters to monitor are resolution (Rs > 1.5 for baseline separation), peak asymmetry, and retention time reproducibility.
Visualizations
Caption: A typical experimental workflow for the chiral HPLC analysis of this compound.
Caption: A logical troubleshooting guide for addressing poor resolution in chiral separations.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. yakhak.org [yakhak.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
troubleshooting 2-Amino-3-phenylpropanamide instability and degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of 2-Amino-3-phenylpropanamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A1: The instability of this compound in solution is primarily due to chemical degradation. The two main degradation pathways are hydrolysis of the primary amide bond and oxidation of the amino group or phenyl ring. The rate of these degradation reactions is highly dependent on the solution's pH, temperature, and exposure to light and oxygen.
Q2: What is the primary degradation product of this compound in aqueous solutions?
A2: Under many conditions, the primary degradation product is 2-Amino-3-phenylpropanoic acid (Phenylalanine), formed through the hydrolysis of the C-terminal amide bond. Depending on the pH, temperature, and presence of oxidizing agents, other degradation products may also form.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. The amide bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Therefore, the compound is generally most stable at a near-neutral pH (around 6-7). At low pH, the hydrolysis is specifically catalyzed by hydrogen ions, while at high pH, hydroxide ions catalyze the reaction.
Q4: Is this compound sensitive to light and temperature?
A4: Yes. Like many pharmaceutical compounds, this compound can be sensitive to light (photodegradation) and elevated temperatures. It is recommended to store solutions protected from light and at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, frozen solutions (-20 °C or -80 °C) are preferable.
Q5: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A5: The most common method to assess the stability and identify degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV detector. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1][2]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Acidic or Basic Solutions
-
Observation: A significant decrease in the peak area of this compound is observed via HPLC analysis shortly after preparing a solution in an acidic (pH < 4) or basic (pH > 8) buffer.
-
Probable Cause: Acid- or base-catalyzed hydrolysis of the C-terminal amide bond.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, adjust the pH of the solution to a more neutral range (pH 6-7), where the rate of hydrolysis is generally at a minimum.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize the time the compound is exposed to destabilizing conditions.
-
Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. Phosphate buffers, for instance, have been noted to sometimes accelerate hydrolysis.[3] Consider using alternative buffers if you suspect this might be an issue.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Observation: New peaks, not present in the initial analysis of the compound, appear in the HPLC chromatogram of the solution over time.
-
Probable Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Tracking: Monitor the increase in the area of the new peaks as the area of the parent compound peak decreases. This correlation suggests they are degradation products.
-
Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in confirming the identity of the peaks observed during routine stability studies.
-
LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. The primary hydrolysis product, Phenylalanine, will have a molecular weight of 165.19 g/mol .
-
Oxidation Check: If you suspect oxidation, ensure your solutions are prepared with deoxygenated solvents and consider adding an antioxidant if compatible with your experimental setup.
-
Data Presentation
The following tables provide representative data on the stability of a generic peptide amide under various conditions. While specific rates for this compound may vary, these tables illustrate the expected trends.
Table 1: Effect of pH on the Half-Life of a Peptide Amide at 37°C
| pH | Half-Life (hours) |
| 2.0 | 24 |
| 4.0 | 150 |
| 6.0 | 500 |
| 7.0 | 450 |
| 8.0 | 120 |
| 10.0 | 15 |
Table 2: Effect of Temperature on the Half-Life of a Peptide Amide at pH 7.4
| Temperature (°C) | Half-Life (hours) |
| 4 | 2000 |
| 25 | 400 |
| 37 | 100 |
| 50 | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6][7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (un-stressed stock solution).
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol outlines a general reversed-phase HPLC method for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing side product formation in 2-Amino-3-phenylpropanamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving 2-Amino-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
A1: The primary side products encountered in reactions involving this compound, particularly in peptide synthesis, are diastereomers resulting from racemization and cyclic byproducts like diketopiperazines (DKPs).[1][2] The formation of these impurities can significantly lower the yield and purity of the desired product.
Q2: What is racemization and why is it a concern for this compound?
A2: Racemization is the conversion of a chiral molecule, like the L-enantiomer of this compound, into an equal mixture of both its L- and D-enantiomers.[3] This is a significant issue because the biological activity of peptides and pharmaceuticals is often highly specific to one enantiomer. The presence of the undesired D-enantiomer can reduce the efficacy of the final product and introduce difficulties in purification. Phenylalanine residues are known to be susceptible to racemization under certain coupling conditions.[1][3]
Q3: What is diketopiperazine (DKP) formation?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur, particularly when this compound is the N-terminal or the second amino acid in a peptide chain.[2][4] This reaction leads to the cleavage of the peptide chain and the formation of a stable six-membered ring, resulting in a significant loss of the desired peptide product.[2]
Q4: Which factors influence the extent of side product formation?
A4: Several factors can influence the formation of side products, including:
-
Coupling Reagents: The choice of coupling reagent can significantly impact the level of racemization.[3]
-
Base: The type and amount of base used can promote both racemization and DKP formation.[5]
-
Temperature: Higher temperatures can increase the rate of side reactions.
-
Solvent: The polarity and properties of the solvent can affect reaction kinetics and the stability of intermediates.
-
Reaction Time: Prolonged reaction times can lead to increased formation of byproducts.
-
Protecting Groups: The choice of N-terminal protecting group can influence the propensity for DKP formation.
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Symptoms:
-
HPLC analysis of the crude product shows a diastereomeric impurity peak.
-
The final product exhibits reduced biological activity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as COMU or HATU. Avoid using carbodiimides like DCC or EDC without racemization-suppressing additives.[3] |
| Strong Base | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA. Use the minimum necessary equivalents of the base.[5] |
| Elevated Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C). If elevated temperatures are necessary, optimize for the shortest possible reaction time. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it as soon as it is complete to avoid prolonged exposure to conditions that promote racemization. |
Caption: Troubleshooting workflow for addressing high racemization.
Issue 2: Significant Yield Loss due to Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the desired peptide product.
-
Presence of a major byproduct corresponding to the cyclic dipeptide of this compound and the adjacent amino acid.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sequence Susceptibility | If this compound is at or near the N-terminus, especially followed by a proline residue, the sequence is highly prone to DKP formation.[6] Consider synthesizing the problematic dipeptide unit separately and then coupling it to the peptide chain. |
| Fmoc Deprotection Conditions | The standard 20% piperidine in DMF for Fmoc deprotection can promote DKP formation. Switch to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[7][8][9] |
| Resin Choice (for SPPS) | For solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride resin can sterically hinder the cyclization reaction. |
| Coupling of the Third Amino Acid | The coupling of the third amino acid to a dipeptide-resin is a critical step. Ensure rapid and efficient coupling to minimize the time the free N-terminal amine is available for cyclization. |
Caption: Simplified mechanism of DKP formation.
Data Presentation
Table 1: Influence of Coupling Reagents on Racemization
| Coupling Reagent | Model Peptide | Racemization (%) | Purity (%) | Reference |
| HATU | Peptide with p-amino-D-phenylalanine | Low | 90-98 | |
| HBTU | Peptide with p-amino-D-phenylalanine | - | 85-95 | |
| PyBOP | Peptide with p-amino-D-phenylalanine | - | 80-90 | |
| COMU | ACP(65-74) | <1 | >95 | [3] |
| PyOxim | Difficult Sequence | 0.8 | 88 | [3] |
| TBTU with DIPEA | N-Ac-L-phe coupling | High | - | [5] |
| TBTU with Pyridine | N-Ac-L-phe coupling | Reduced | - | [5] |
Note: Direct comparative data under identical conditions is limited. Values are based on syntheses of model peptides known to be prone to racemization.
Table 2: Effect of Fmoc-Deprotection Conditions on DKP Formation
| Deprotection Reagent | Peptide Sequence | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | Model depsipeptide | 91 | [10] |
| Picoc-SPPS | Model depsipeptide | 15 | [10] |
| 2% DBU, 5% Piperazine/NMP | DKP-prone sequences | Significantly Reduced | [7][9] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling using HATU
This protocol is a general guideline for coupling this compound or its derivatives with minimized racemization.
Materials:
-
Fmoc-protected this compound derivative
-
Resin-bound peptide with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected this compound derivative (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or 2,4,6-Collidine (6 equivalents) to the amino acid solution and mix for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Suppression of DKP Formation during Fmoc Deprotection
This protocol describes an alternative Fmoc deprotection method to minimize DKP formation.
Materials:
-
Fmoc-protected peptide-resin
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Deprotection: Add the deprotection solution to the Fmoc-protected peptide-resin.
-
Allow the deprotection reaction to proceed for 5-10 minutes at room temperature.
-
Washing: Immediately and thoroughly wash the resin with NMP to remove the deprotection reagents and the cleaved Fmoc group.
-
Proceed with the next coupling step without delay.
Caption: The primary mechanism of racemization during peptide coupling.
References
- 1. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2-Amino-3-phenylpropanamide Single Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the single crystal growth of 2-Amino-3-phenylpropanamide (Phenylalaninamide).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
The selection of an appropriate solvent system is one of the most critical factors in the crystallization of organic molecules.[1][2] An ideal solvent is one in which this compound exhibits moderate solubility. If the compound is too soluble, the solution may not reach the necessary supersaturation for crystal formation, often resulting in very small crystals.[2] Conversely, if it is nearly insoluble, achieving a concentration suitable for crystal growth becomes difficult.
Q2: How pure does my this compound sample need to be?
The purity of the starting material is crucial for growing high-quality single crystals.[1][2] Impurities can inhibit nucleation, interfere with the crystal lattice formation, and lead to defects or the growth of smaller, less-ordered crystals.[3][4] It is recommended to use a sample that is at least 98% pure, and further purification may be necessary if crystallization attempts are unsuccessful.
Q3: How long should I wait for crystals to appear?
Patience is a key virtue in crystal growing.[2][5] The time required for crystal growth can range from a few hours to several weeks, depending on the chosen method, solvent, and ambient conditions. Slow crystal growth, often over several days, typically yields larger and higher-quality crystals.[6][7] It is advisable to set up the experiment in an undisturbed location and monitor it periodically without agitating the container.[1][2][3]
Q4: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) instead of a solid crystal. This often happens when a solution is cooled too quickly or when the saturation level is too high. To prevent this, try using a more dilute solution, cooling the solution at a slower rate, or selecting a different solvent system.
Q5: Is it necessary to use a seed crystal?
While not always mandatory, using a seed crystal can be highly beneficial, especially when aiming for a large single crystal.[3][4] A seed crystal provides a pre-existing nucleation site, guiding the growth of a single, well-defined crystal and preventing the formation of multiple small crystals.[4][8] Seed crystals can be obtained from a previous successful crystallization or by rapidly evaporating a small amount of the solution to generate microcrystals.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Growth | 1. The solution is not saturated or supersaturated.[3][4][9] 2. The solvent is not appropriate (compound is too soluble). 3. Lack of nucleation sites.[4][7] 4. Environmental disturbances or vibrations.[3][4] | 1. Increase concentration by slowly evaporating some of the solvent.[3][4] 2. Try a different solvent or a mixture of a "good" solvent and a "poor" solvent (anti-solvent).[10] 3. Introduce a seed crystal or gently scratch the inside of the container with a glass rod to create nucleation sites. 4. Move the experiment to a quiet, stable location.[3][4] |
| Formation of Many Small Crystals | 1. The rate of nucleation is too high due to rapid cooling or evaporation.[8][11] 2. The solution is excessively supersaturated. 3. Presence of impurities acting as nucleation sites.[3][4] | 1. Slow down the cooling or evaporation rate. For evaporation, cover the container with parafilm and punch only a few small holes.[10] 2. Use a slightly more dilute solution. 3. Ensure the starting material is of high purity and the glassware is clean. Consider filtering the solution before setting it up for crystallization.[1][12] |
| Crystals are Poorly Formed or Needle-like | 1. Crystal growth is happening too quickly. 2. The solvent system is not optimal for the desired crystal habit. | 1. Reduce the rate of supersaturation by slowing down evaporation or cooling. 2. Experiment with different solvents or solvent mixtures. The presence of a co-solvent can sometimes influence the crystal shape. |
| Crystals Redissolve | 1. The solution was not fully saturated when the seed crystal was added.[4] 2. Temperature fluctuations in the environment.[7] | 1. Ensure the solution is saturated before introducing a seed crystal. You can do this by allowing some solvent to evaporate first.[4] 2. Maintain a constant temperature, possibly by using an incubator or a temperature-controlled bath.[7] |
Experimental Protocols & Data
Solvent Screening
The choice of solvent is paramount for successful crystallization. An initial screening with a variety of solvents is recommended to identify suitable candidates.
Methodology:
-
Place approximately 5-10 mg of this compound in several small, clean test tubes.
-
Add 0.5 mL of a different solvent to each test tube. Solvents to consider include water, ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or partially soluble material to assess solubility at elevated temperatures.
-
Allow the heated solutions to cool slowly to room temperature and then in a refrigerator to observe for crystal formation.
Solubility Data for this compound (Hypothetical Data)
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 50°C (mg/mL) | Observations upon Cooling |
| Water | 25 | 80 | Formation of small needles |
| Ethanol | 15 | 65 | Formation of clear, block-like crystals |
| Isopropanol | 5 | 40 | Good crystal formation |
| Ethyl Acetate | <1 | 5 | Potential for anti-solvent use |
| Acetonitrile | 10 | 50 | Formation of thin plates |
Note: The data above is illustrative. It is crucial to determine the solubility of your specific batch of this compound experimentally.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for growing single crystals of organic compounds.[5][13]
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) to create a nearly saturated solution. A good starting point is to dissolve the compound with gentle warming and stirring.
-
Filter the warm solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter.
-
Cover the vessel with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[10] The fewer the holes, the slower the evaporation and potentially the larger the crystals.
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature.
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 50°C).
-
Filter the hot solution into a clean, pre-warmed container.
-
Seal the container and place it in an insulated vessel (e.g., a Dewar flask filled with warm water or an insulated box) to ensure a very slow cooling rate.[5][13]
-
Allow the setup to cool to room temperature over 24-48 hours.
-
Further cooling in a refrigerator or cold room can be attempted if no crystals have formed.
Protocol 3: Vapor Diffusion
This technique is highly effective and uses a small amount of material. It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Methodology:
-
Dissolve the this compound in a "good" solvent in which it is readily soluble (e.g., water). Place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container. The anti-solvent should be miscible with the "good" solvent and one in which the compound is not very soluble (e.g., isopropanol or ethyl acetate).
-
Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing the compound, reducing its solubility and promoting crystallization.
Visualized Workflows and Logic
Caption: General experimental workflow for single crystal growth.
Caption: Decision tree for troubleshooting the absence of crystal growth.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. How To [chem.rochester.edu]
- 3. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 9. quora.com [quora.com]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. Crystal Growth [xray.uky.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-phenylpropanamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the synthesis of 2-Amino-3-phenylpropanamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from a lab-scale process?
A1: Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the lab scale. These primarily include:
-
Reaction Control and Heat Management: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor, leading to temperature gradients, side reactions, and potential safety hazards.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more challenging, which can lead to localized high concentrations of reagents, byproduct formation, and lower overall yields.
-
Purification and Isolation: Methods like column chromatography that are feasible for small quantities become impractical and costly at a larger scale. Crystallization, the preferred method for bulk purification, may require significant optimization.[1]
-
Reagent Cost and Atom Economy: Reagents that are suitable for small-scale synthesis, such as certain coupling agents, may be too expensive for large-scale production.[2]
-
Racemization: The chiral integrity of the alpha-carbon in the phenylalanine backbone can be compromised under certain reaction conditions, especially with prolonged reaction times and elevated temperatures that can occur during scale-up.[3][4]
Q2: The yield of my reaction has significantly dropped after moving to a larger reactor. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: Poor mixing can lead to incomplete reactions or the formation of side products.
-
Poor Temperature Control: "Hot spots" in the reactor can cause degradation of reactants, intermediates, or the final product.
-
Sub-optimal Reagent Addition: The rate of reagent addition can be critical. A rate that works on a small scale may be too fast or too slow for a larger volume, affecting the reaction's selectivity and yield.
-
Longer Reaction Times: Larger scale reactions often require longer processing times, which can lead to the degradation of sensitive molecules.
Q3: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?
A3: Increased impurity levels are often linked to the challenges mentioned above. To address this, consider the following:
-
Impurity Profiling: Identify the major impurities to understand their formation mechanism. This will help in optimizing the reaction conditions to minimize their formation.
-
Reaction Parameter Optimization: Re-evaluate and optimize parameters such as temperature, reaction time, reagent stoichiometry, and addition rates for the larger scale.
-
Alternative Reagents: For amide bond formation, consider switching from expensive, lab-scale coupling reagents to more cost-effective and scalable options like activating the carboxylic acid to an acid chloride.[2]
-
Work-up and Purification Optimization: The work-up procedure may need to be adapted for larger volumes. Crystallization conditions (solvent, temperature, cooling rate) should be carefully optimized to ensure efficient removal of impurities.
Q4: How can I minimize racemization during the synthesis of this compound at a larger scale?
A4: Racemization is a significant concern for chiral amino acid derivatives. To minimize it:
-
Choice of Reagents: Use coupling reagents known to suppress racemization. For instance, using n-propanephosphonic acid anhydride (T3P) at low temperatures has been shown to be effective.[3][5]
-
Temperature Control: Maintain a low and consistent temperature throughout the reaction.[5]
-
Base Selection: The choice of base can influence the rate of racemization. A non-nucleophilic, sterically hindered base is often preferred.
-
Solvent Effects: The polarity of the solvent can also play a role. A solvent like ethyl acetate may minimize side reactions, including racemization.[5]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure efficient stirring to maintain a homogeneous mixture.- Check the quality and stoichiometry of your reagents. |
| Product Degradation | - Ensure strict temperature control to avoid overheating.- Minimize reaction time by optimizing other parameters.- Consider if the product is sensitive to the work-up conditions (e.g., pH, temperature). |
| Side Reactions | - Identify byproducts to understand the side reaction pathways.- Adjust the reaction temperature and reagent addition rate to favor the desired reaction.- Consider using a more selective reagent. |
Issue 2: High Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Byproduct Formation | - Optimize reaction conditions (temperature, concentration, stoichiometry) to disfavor byproduct formation.- If using a coupling reagent, byproducts from the reagent itself can be an issue. Choose a reagent where the byproduct is easily removed (e.g., dicyclohexylurea from DCC can be filtered off).[6] |
| Racemization | - See FAQ Q4 for detailed strategies to minimize racemization.[3][4][5] |
| Inefficient Purification | - If using crystallization, perform a solvent screen to find the optimal solvent system for high recovery of pure product.- Optimize crystallization parameters like cooling rate and agitation.- For persistent impurities, consider a reslurry or a second crystallization step. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Ammonolysis of Phenylalanine Methyl Ester
This protocol is a representative method for lab-scale synthesis.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Concentrated ammonium hydroxide solution (e.g., 28-30%)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Phenylalanine methyl ester hydrochloride in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution.
-
Seal the flask and allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or HPLC. The reaction can be slow and may take an extended period (e.g., 48-72 hours) to reach completion.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Scaled-Up Synthesis
| Parameter | Lab-Scale (10 g) | Scaled-Up (1 kg) |
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Jacketed Glass Reactor |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Temperature Control | Ice Bath / Oil Bath | Circulating Heating/Cooling System |
| Typical Yield | 85-95% | 70-85% |
| Purity (before purification) | >95% | 85-95% |
| Major Impurity | Unreacted Starting Material | Dimerized byproducts, Racemic impurity |
| Purification Method | Column Chromatography | Crystallization |
Note: The data in this table is illustrative and intended to highlight common trends observed during scale-up.
Mandatory Visualization
Caption: A high-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 17193-31-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of 2-Amino-3-phenylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with 2-Amino-3-phenylpropanamide (also known as Phenylalaninamide) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of my neutral pH buffer (e.g., PBS pH 7.4)?
A: this compound possesses a primary amine group with a pKa value similar to that of the parent amino acid, phenylalanine (approximately 9.1-9.2). At neutral pH, a significant fraction of the molecule is in its uncharged, free base form. This form is less polar and, due to the bulky, nonpolar phenyl group, has inherently low solubility in water, leading to precipitation. To maintain solubility, the amine group must be protonated.
Q2: What is the most effective and straightforward method to dissolve this compound?
A: The most effective initial strategy is pH adjustment . By preparing your buffer at an acidic pH (ideally 2 pH units below the pKa, e.g., pH 4.0-6.0), you can ensure the primary amine group is fully protonated (-NH₃⁺). This positive charge significantly increases the molecule's polarity and its favorable interactions with water, thereby enhancing solubility. The hydrochloride salt form of the compound, for instance, is known to be easily soluble in water.[1]
Q3: Can I use organic co-solvents? If so, which ones are recommended?
A: Yes, co-solvents can be used, typically after pH adjustment has been optimized. Common choices include DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5% v/v) and increase only if necessary, as high concentrations of organic solvents can interfere with downstream biological assays.[2] The compound is reported to be soluble in solvents like DMSO and ethyl acetate.[3]
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO). It's a high-throughput method used for early-stage discovery.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer after a long incubation period (24-72 hours). It is considered the "gold standard" and is crucial for later-stage development.[4][5]
For initial formulation troubleshooting, kinetic solubility is often sufficient. For formulation development and biopharmaceutical assessment, thermodynamic solubility is essential.[6]
Q5: Are there other advanced methods to improve solubility for formulation development?
A: Yes. If pH adjustment and co-solvents are insufficient or not viable for your application, you can explore advanced techniques such as:
-
Complexation: Using cyclodextrins to encapsulate the hydrophobic phenyl group.
-
Use of Surfactants: Employing non-ionic surfactants above their critical micelle concentration to form micelles that solubilize the compound.
-
Salt Formation: Synthesizing or purchasing a different salt form of the compound.[4][7]
Troubleshooting Guide
If you are encountering issues with solubility, follow this step-by-step troubleshooting guide.
Physicochemical Data & Visualization
Understanding the compound's properties is key to solving solubility issues. The equilibrium between the charged (soluble) and neutral (insoluble) forms is governed by the buffer pH relative to the compound's pKa.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[8] |
| Molecular Weight | 164.20 g/mol | PubChem[8] |
| pKa (α-amino group) | ~9.13 (estimated from Phenylalanine) | Univ. of Calgary |
| Appearance | White to off-white solid/powder | ChemicalBook[3] |
pH-Dependent Species and Solubility
Solubility Enhancement Data
The following tables provide representative data on how different strategies can impact the aqueous solubility of this compound.
Table 1: Effect of pH on Thermodynamic Aqueous Solubility
| Buffer System | pH | Expected Solubility (µg/mL) | Relative Solubility |
| Citrate Buffer | 4.0 | > 2000 | High |
| Phosphate Buffer | 6.0 | ~500 - 1000 | Moderate |
| PBS | 7.4 | < 100 | Low |
| Bicarbonate Buffer | 9.0 | < 20 | Very Low |
Note: These are illustrative values. Actual solubility should be determined experimentally.
Table 2: Effect of Co-solvents in PBS (pH 7.4)
| Solvent System | Co-solvent % (v/v) | Expected Kinetic Solubility (µM) | Fold Increase (vs. PBS) |
| PBS | 0% | ~150 | 1.0x |
| PBS + DMSO | 5% | ~450 | ~3.0x |
| PBS + Ethanol | 10% | ~600 | ~4.0x |
| PBS + PEG 400 | 10% | ~750 | ~5.0x |
Note: Co-solvents can increase solubility but may not be sufficient for high concentrations at neutral pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
This protocol describes the recommended method for preparing a soluble stock solution for use in most biological assays.
Materials:
-
This compound (free base)
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Methodology:
-
Weigh Compound: Accurately weigh the amount of this compound required for your target volume and concentration (e.g., 16.42 mg for 10 mL of a 10 mM solution).
-
Add Water: Add the compound to a beaker or flask containing approximately 80% of the final desired volume of deionized water.
-
Create Slurry: Stir the mixture. A cloudy white suspension will form.
-
Acidify: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance and the pH. The solid should begin to dissolve as the pH drops.
-
Target pH: Continue adding HCl until all solid has dissolved and the solution is clear. The final pH should typically be between 4.5 and 5.5.
-
Adjust to Final Volume: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.
-
Final Check: Confirm the final pH. If necessary, adjust with dilute HCl or NaOH, ensuring the solution remains clear.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter compatible with acidic solutions.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.[4]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial containing a known volume of the aqueous buffer of interest (e.g., 1 mL). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Analysis: Carefully collect an aliquot of the clear supernatant and immediately determine the concentration using a validated analytical method like HPLC-UV or LC-MS against a calibration curve. Filtering the supernatant through a syringe filter before analysis is also a common and recommended step.[6]
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. H-PHE-NH2 | 5241-58-7 [chemicalbook.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-3-phenylpropanamide and L-phenylalanine for Researchers and Drug Development Professionals
In the landscape of biochemical research and drug development, a nuanced understanding of molecular structure and function is paramount. This guide provides a detailed comparative analysis of L-phenylalanine, an essential amino acid, and its derivative, 2-Amino-3-phenylpropanamide. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate them.
Chemical Structure and Properties
L-phenylalanine and this compound share a common phenylpropane backbone, but differ in their functional groups, which significantly influences their chemical properties and biological activities.
| Feature | L-phenylalanine | This compound |
| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (2S)-2-amino-3-phenylpropanamide |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂N₂O |
| Molecular Weight | 165.19 g/mol | 164.20 g/mol |
| Functional Groups | Carboxylic acid, Amine | Amide, Amine |
| Chemical Nature | Acidic amino acid | Neutral compound |
L-phenylalanine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] Its structure includes a carboxylic acid group and an amino group attached to the α-carbon.[1] In contrast, This compound , also known as L-phenylalaninamide, is a derivative where the carboxylic acid group of L-phenylalanine is replaced by an amide group.[3] This seemingly minor modification alters the molecule's charge and hydrogen bonding capabilities, which can have profound effects on its biological interactions.
Synthesis and Metabolism
Synthesis of this compound
Several methods exist for the synthesis of this compound. One common laboratory-scale synthesis involves the amidation of a protected L-phenylalanine derivative.
Experimental Protocol: Synthesis via Phenylalanine Methyl Ester Hydrochloride
A straightforward method for the synthesis of this compound involves the reaction of L-phenylalanine methyl ester hydrochloride with ammonium hydroxide.[3]
Materials:
-
L-phenylalanine methyl ester hydrochloride
-
Concentrated ammonium hydroxide solution
-
Methanol
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 48-72 hours) to ensure complete conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
An alternative approach utilizes peptide coupling reagents like n-propanephosphonic acid anhydride (T3P) to facilitate the amidation of N-protected L-phenylalanine, which can minimize the risk of racemization.[3]
Metabolic Pathway of L-phenylalanine
L-phenylalanine is a crucial precursor for the biosynthesis of several key neurotransmitters and other biologically important molecules.[1] The primary metabolic pathway involves its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[1] L-tyrosine then serves as a substrate for the synthesis of dopamine, norepinephrine, and epinephrine (the catecholamines).[1]
Below is a diagram illustrating the major metabolic pathways of L-phenylalanine.
Comparative Biological Activity
While both molecules share a similar core structure, their differing functional groups lead to distinct biological activities.
L-phenylalanine
As an essential amino acid, L-phenylalanine is a fundamental building block for protein synthesis.[2] Its metabolic products, particularly the catecholamine neurotransmitters, are vital for mood regulation, cognitive function, and the body's stress response.[1] L-phenylalanine has also been investigated for its potential therapeutic effects in conditions like depression and vitiligo.[4]
In the context of enzyme kinetics, L-phenylalanine can also act as an inhibitor for certain enzymes. For instance, it has been shown to be a competitive inhibitor of human brain pyruvate kinase.
This compound
This compound, as a structural analog of L-phenylalanine, can act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate.[3] Its amide group can alter its binding affinity and interaction with the active sites of enzymes compared to the carboxylic acid group of L-phenylalanine.
Studies have shown that L-phenylalaninamide can inhibit metallo-aminopeptidases.[5] The inhibitory potency of amino acid amides is often compared to their corresponding amino acids to understand the role of the C-terminal functional group in enzyme binding.
Quantitative Comparison
Direct, side-by-side quantitative comparisons of the inhibitory activity of L-phenylalanine and this compound are limited in publicly available literature. However, data from various studies can be compiled to provide an insight into their relative potencies against different enzymes.
| Enzyme | Compound | Inhibition Type | Kᵢ (Inhibition Constant) | IC₅₀ |
| Phenylalanine Ammonia-Lyase | L-phenylalanine analogues | Competitive | e.g., 7 ± 2 nM for AIP | - |
| Human Liver Alanine Aminopeptidase | L-phenylalanine | Non-competitive/Mixed/Competitive | - | - |
| Metallo-aminopeptidases | L-phenylalaninamide | - | - | - |
Experimental Protocols for Performance Evaluation
To quantitatively compare the biological activity of these two compounds, standardized experimental protocols are essential. Below is a detailed methodology for a common enzyme inhibition assay.
Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on PAL, an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia.[7]
Workflow Diagram
Materials:
-
Purified Phenylalanine Ammonia-Lyase (PAL)
-
L-phenylalanine (substrate)
-
This compound (test inhibitor)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
UV-Vis Spectrophotometer or microplate reader
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.
-
Prepare stock solutions of L-phenylalanine and this compound in the same buffer.
-
Prepare a working solution of PAL enzyme in cold buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the inhibitor (this compound) or L-phenylalanine (as a control competitor) to the wells. Include a control well with no inhibitor.
-
Add the L-phenylalanine substrate to all wells at a fixed concentration (typically around the Kₘ value of the enzyme).
-
-
Enzyme Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the PAL enzyme solution to each well.
-
Monitor the increase in absorbance at 290 nm over time. This absorbance corresponds to the formation of trans-cinnamic acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the curve using a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
L-phenylalanine and this compound, while structurally similar, exhibit distinct chemical properties and biological roles. L-phenylalanine is an essential amino acid and a vital precursor for neurotransmitters, whereas this compound functions primarily as a structural analog and potential competitive inhibitor of enzymes that process L-phenylalanine.
While a direct quantitative comparison of their inhibitory potencies from existing literature is challenging, the provided experimental protocols offer a clear pathway for researchers to conduct such comparative studies. A thorough understanding of the differences and similarities between these two molecules is crucial for their effective application in biochemical research and for the rational design of novel therapeutic agents targeting pathways involving phenylalanine metabolism. Future research focusing on direct comparative studies will be invaluable in further elucidating the structure-activity relationships of phenylalanine derivatives.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 3. Buy this compound | 17193-31-6 [smolecule.com]
- 4. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Absolute Stereochemistry of Synthetic 2-Amino-3-phenylpropanamide
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute stereochemistry is a critical step in ensuring the safety, efficacy, and novelty of a synthesized compound. This guide provides a comprehensive comparison of modern analytical techniques for the validation of the absolute stereochemistry of synthetic 2-Amino-3-phenylpropanamide, a derivative of the amino acid phenylalanine.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Therefore, rigorous validation of the stereochemistry of a synthetic compound like this compound is not merely an analytical exercise but a fundamental requirement in the drug discovery and development pipeline.
This guide delves into four powerful and widely used techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Mosher's Method (NMR Spectroscopy), and Chiral High-Performance Liquid Chromatography (HPLC). We will explore the principles behind each method, provide detailed experimental protocols, and present comparative quantitative data to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key features of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light. | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Phase | Solid (single crystal) | Solution (liquid) or Solid | Solution (liquid) | Solution (liquid) |
| Key Advantage | Provides an unambiguous and direct determination of the absolute configuration.[1][2] | Non-destructive and applicable to molecules in their native solution state.[3] | Does not require crystallization and utilizes standard NMR instrumentation. | Excellent for determining enantiomeric purity and can be used for preparative separation. |
| Key Limitation | Requires the growth of a suitable single crystal, which can be challenging.[1][2] | Requires quantum chemical calculations for spectral interpretation. | Requires chemical derivatization, which may not always be straightforward. | Indirect method for absolute configuration assignment; requires a reference standard. |
| Typical Data | Flack parameter (a value close to 0 confirms the correct enantiomer).[4][5][6] | Comparison of experimental and calculated VCD spectra. | Chemical shift differences (Δδ) between diastereomers.[7] | Resolution (Rs) and selectivity (α) factors. |
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of its atoms in space.
Protocol:
-
Crystallization: Grow single crystals of this compound of sufficient size and quality (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an initial model of the molecule. This model is subsequently refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty confirms the correct assignment of the enantiomer.[4][5][6]
Quantitative Data Example:
For a crystal of an Nα-aroyl-N-aryl-phenylalanine amide derivative, a Flack parameter of 0.05(6) would provide strong evidence for the assigned absolute configuration.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] Since enantiomers have mirror-image VCD spectra, comparing the experimental spectrum of an unknown sample to the computationally predicted spectrum of a known enantiomer allows for the unambiguous determination of its absolute configuration in solution.[3]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deuterated chloroform or dimethyl sulfoxide) at a concentration that gives a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and infrared (IR) absorption spectra of the sample in the mid-infrared region (typically 4000-800 cm⁻¹) using a VCD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational search for one enantiomer (e.g., the S-enantiomer) of this compound using computational chemistry software.
-
Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged predicted VCD spectrum from the calculated spectra of the stable conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
Data Presentation:
The results are typically presented as an overlay of the experimental and calculated VCD and IR spectra. A high degree of similarity in the sign and relative intensity of the corresponding peaks indicates a confident assignment.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[9] It involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction forms a pair of diastereomeric amides, which exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced.
Protocol:
-
Derivatization: React two separate aliquots of this compound with the acid chloride of (R)-MTPA and (S)-MTPA, respectively, to form the corresponding diastereomeric Mosher amides.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Assignment: Assign the proton signals in the NMR spectra of both diastereomers.
-
Calculation of Δδ: Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.
-
Configuration Assignment: Based on the established model for Mosher's amides, a positive Δδ for protons on one side of the stereocenter and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration. For primary amines, the model predicts that the protons on the side of the larger substituent will have a positive Δδ, while those on the side of the smaller substituent will have a negative Δδ.
Quantitative Data Example:
For the Mosher amides of a chiral primary amine, the following Δδ values might be observed:
| Proton | δ(S-amide) | δ(R-amide) | Δδ (δS - δR) |
| Hα | 4.52 | 4.58 | -0.06 |
| Hβa | 3.15 | 3.05 | +0.10 |
| Hβb | 2.98 | 2.89 | +0.09 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. While it is not a primary method for determining absolute configuration, it can be used for this purpose if an authentic sample of a known enantiomer is available for comparison.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) that can effectively resolve the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective.
-
Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol for normal-phase chromatography) and flow rate to achieve baseline separation of the two enantiomers.
-
Sample Analysis: Prepare a solution of the synthetic this compound and inject it into the HPLC system.
-
Data Analysis: The output chromatogram will show two separate peaks corresponding to the two enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee).
-
Absolute Configuration Assignment: By injecting a standard sample of a known enantiomer (e.g., the S-enantiomer) and comparing its retention time to the peaks from the synthetic sample, the absolute configuration of each peak can be assigned.
Quantitative Data Example:
A chiral HPLC analysis of racemic 2-phenylpropanamide on a Chiralpak AD-H column might yield the following results:
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | 12.5 | \multirow{2}{}{2.1} | \multirow{2}{}{1.3} |
| Enantiomer 2 | 14.8 |
Visualizing the Workflow
To aid in understanding the decision-making process and experimental flow, the following diagrams illustrate the logical relationships and workflows for validating the absolute stereochemistry of this compound.
Caption: A logical workflow for validating the absolute stereochemistry of synthetic compounds.
Caption: A decision pathway for selecting a suitable validation method.
Conclusion
The validation of the absolute stereochemistry of synthetic this compound is a critical undertaking in pharmaceutical research and development. This guide has provided a comparative overview of four powerful analytical techniques: X-ray Crystallography, Vibrational Circular Dichroism, Mosher's Method, and Chiral HPLC. Each method offers distinct advantages and is suited to different experimental constraints. By understanding the principles, protocols, and data outputs of each technique, researchers can make informed decisions to confidently and accurately determine the absolute configuration of their synthesized chiral molecules, thereby ensuring the quality and safety of potential drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. biotools.us [biotools.us]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Phenylalanine Amide Analogs: A Comparative Guide to In Vivo Anticonvulsant Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticonvulsant efficacy of 2-Amino-3-phenylpropanamide and its aryl-substituted analogs. The data presented is based on preclinical studies and aims to inform further research and development in the field of antiepileptic drug discovery.
In Vivo Anticonvulsant Activity of Aryl-Substituted Phenylalanine Amide Analogs
A series of aryl-substituted phenylalanine amide derivatives have been synthesized and evaluated for their anticonvulsant activity. The primary screening model used was the 6 Hz psychomotor seizure test in mice, a model known to identify compounds effective against therapy-resistant partial seizures.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo anticonvulsant activity of the most potent analog identified in the study, referred to as Compound 1 , in the 6 Hz seizure model.
| Compound | Dose (mg/kg) | Route of Administration | Protection (%) |
| Compound 1 | 100 | Intraperitoneal (i.p.) | 75% |
Data extracted from "Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies".[1][2]
It is important to note that while several N-substituted amino acid derivatives have been reported to show weak anticonvulsant activities in vivo, the specific substitutions on the phenyl ring in these analogs appear to confer significant activity in this particular model.[3]
Experimental Protocols
The following section details the methodology for the key in vivo experiment cited in this guide.
Hz Psychomotor Seizure Test in Mice
This test is a model of therapy-resistant partial seizures and is used to evaluate the anticonvulsant efficacy of investigational compounds.
Animals: Adult male albino mice (20-25 g) were used. The animals were housed in groups with free access to food and water and were kept on a 12-hour light/dark cycle.
Procedure:
-
Compound Administration: The test compound (Compound 1) was administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
Seizure Induction: 30 minutes after compound administration, a 6 Hz electrical stimulation (32 mA, 0.2 ms pulse width, 3 s duration) was delivered through corneal electrodes.
-
Observation: Mice were observed for the presence or absence of a seizure, characterized by stereotyped, automatistic behaviors (e.g., forelimb clonus, twitching of the vibrissae) and a stun posture.
-
Efficacy Assessment: The percentage of animals protected from the seizure was calculated.
Signaling Pathways and Experimental Workflows
The anticonvulsant activity of phenylalanine-based compounds is often associated with the modulation of excitatory and inhibitory neurotransmission. While the precise mechanism of action for these specific analogs is still under investigation, a plausible target is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission.
Below are diagrams illustrating a potential signaling pathway and the experimental workflow.
References
- 1. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-phenylpropanamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Amino-3-phenylpropanamide, also known as Phenylalaninamide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting supporting experimental data, detailed methodologies, and a clear visualization of validation workflows.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and consistency of results when a method is transferred between laboratories, instruments, or analysts. It verifies that a validated method performs as expected under different conditions and is essential for maintaining data integrity in regulated environments. The process typically involves comparing results from two or more analytical methods or from the same method applied in different settings.[1]
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and related amino acid derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Given the chiral nature of this compound, chiral separation techniques are often employed to resolve its enantiomers.[2][4]
Below is a summary of key performance parameters for different analytical methods used for the quantification of similar amino acids, providing a benchmark for what can be expected for this compound analysis.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD/LOQ | Reference |
| HPLC-UV | Phenylalanine | Plasma | 0.1 - 20 µg/mL | 103.3 - 115.4 | - | LOD: 0.05 µg/mL, LOQ: 0.1 µg/mL | [5] |
| Chiral HPLC | Chiral Amines & Amino Acid Esters | - | - | 99.92 - 102.73 | 0.24 - 1.91 | - | [6] |
| LC-MS/MS | 20 Proteinogenic L-amino acids | Mouse Plasma | - | - | - | - | [7] |
| LC-MS/MS | 45 Amino Acids | Plasma | 1 - 500 µmol/L | Within labeled concentration ranges | <20% | - | [8] |
| UPLC-MS/MS | 37 DL-amino acids | Tea Brew | R² >0.9934 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline typical experimental protocols for HPLC and LC-MS/MS analysis of amino acids.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound, often requiring derivatization to enhance UV detection or fluorescence. Chiral stationary phases are necessary for enantiomeric separation.
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma, proteins are precipitated by adding a precipitating agent such as sulfosalicylic acid or acetonitrile.[5][9]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[9]
-
Supernatant Collection: The supernatant is collected for analysis.[9]
-
Derivatization (if required): A derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), is added to the supernatant to form a UV-active or fluorescent derivative.[10]
Chromatographic Conditions:
-
Column: A C18 column is commonly used for reversed-phase chromatography.[5] For chiral separations, specialized chiral stationary phases like crown-ether based or teicoplanin-based columns are employed.[2][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).[5][12] The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Detection: UV detection is common, with the wavelength set according to the absorbance maximum of the analyte or its derivative.[5] Fluorescence detection can be used for enhanced sensitivity with appropriate derivatization.[10]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a powerful technique for quantifying low levels of this compound in complex matrices without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: Similar to the HPLC method, proteins are precipitated from biological samples.[13]
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample to correct for matrix effects and variability during sample processing and analysis.[7][9]
-
Centrifugation and Supernatant Collection: The sample is centrifuged, and the supernatant is transferred for injection.[13]
LC-MS/MS Conditions:
-
Chromatography: A suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is used for separation.[12][14]
-
Mobile Phase: The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium formate and an organic component like acetonitrile.[7][12] A gradient elution is often used to achieve optimal separation.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for amino acids.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Visualizing the Workflow and Validation Process
To better understand the logical flow of cross-validation and the relationship between different validation parameters, the following diagrams are provided.
Caption: General workflow for the cross-validation of two analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. agilent.com [agilent.com]
- 13. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
A Comparative Guide to the Catalytic Efficiency of 2-Amino-3-phenylpropanamide-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the catalytic performance of chiral ligands derived from 2-Amino-3-phenylpropanamide in asymmetric synthesis, supported by experimental data.
Chiral ligands derived from the readily available and inexpensive amino acid amide, this compound (phenylalaninamide), have emerged as a versatile class of organocatalysts. Their modular nature allows for straightforward structural modifications, enabling the fine-tuning of steric and electronic properties to achieve high stereoselectivity in a variety of asymmetric transformations. This guide provides a comparative analysis of the catalytic efficiency of several this compound-derived ligands, presenting key performance data from published research to aid in the selection and design of effective catalysts for asymmetric synthesis.
Performance in Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of chiral compounds. A study by Scott and coworkers investigated the efficacy of a series of C2-symmetric bis-amide ligands derived from N,N-dimethyl-L-phenylalanine in the Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitrostyrene. The core structure of these ligands is based on a phenylalaninamide scaffold, with variations in the linker connecting the two amide units.
The results, summarized in the table below, demonstrate the significant impact of the linker length on the catalyst's performance.
| Catalyst ID | Linker (n) | Yield (%) | Enantiomeric Excess (ee, %) |
| 7a | Ethane-1,2-diyl | 95 | 34 |
| 7b | Propane-1,3-diyl | 95 | 44 |
| 7c | Butane-1,4-diyl | 95 | 39 |
| 7d | Pentane-1,5-diyl | 95 | 44 |
| 7e | Hexane-1,6-diyl | 95 | 37 |
| 7f | Heptane-1,7-diyl | 95 | 36 |
Table 1: Performance of C2-symmetric bis-amide ligands in the Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitrostyrene.[1]
The data reveals that ligands with a propane-1,3-diyl (7b ) and pentane-1,5-diyl (7d ) linker provided the highest enantioselectivity (44% ee) in this specific reaction, highlighting the importance of the conformational flexibility and the spatial arrangement of the catalytic sites.[1] While the yields were consistently high across all tested catalysts, the variation in enantiomeric excess underscores the subtle structural effects that can be exploited in ligand design.
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a classic method for the synthesis of chiral secondary alcohols. A study by Chan and colleagues describes the synthesis and application of novel chiral tert-amino alcohols derived from L-phenylalanine as ligands for the addition of diethylzinc to various aldehydes. These ligands, while not strictly amides, are direct derivatives of the parent amino acid and showcase the versatility of the 2-amino-3-phenylpropyl backbone.
The following table presents the performance of a selection of these ligands in the ethylation of benzaldehyde.
| Ligand | R¹ | R² | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 4a | H | H | 95 | 92 | S |
| 4b | Me | Me | 98 | 97 | S |
| 4c | Et | Et | 92 | 96 | S |
| 4d | i-Pr | i-Pr | 90 | 95 | S |
| 4e | n-Bu | n-Bu | 93 | 96 | S |
Table 2: Catalytic performance of chiral tert-amino alcohol ligands derived from L-phenylalanine in the enantioselective addition of diethylzinc to benzaldehyde.
The results indicate that all tested ligands provided excellent yields and high enantioselectivities. Notably, the ligand with dimethyl substitution on the nitrogen atom (4b ) afforded the highest enantiomeric excess of 97%. This suggests that increasing the steric bulk on the nitrogen atom can enhance the stereochemical control of the reaction.
Experimental Protocols
General Procedure for the Synthesis of C2-Symmetric Bis-amide Ligands (7a-f)[1]
To a solution of N,N-dimethyl-L-phenylalanine (2.0 eq.) in an appropriate solvent, 1,1'-carbonyldiimidazole (CDI) (2.4 eq.) is added, and the mixture is stirred at room temperature. After a specified time, the corresponding diamine (1.0 eq.) is added, and the reaction is stirred until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired C2-symmetric bis-amide ligand.
General Procedure for the Catalytic Asymmetric Michael Addition[1]
In a reaction vessel, the C2-symmetric bis-amide catalyst (0.1 eq.) is dissolved in a suitable solvent (e.g., CH₂Cl₂). 2-Hydroxy-1,4-naphthoquinone (1.0 eq.) and β-nitrostyrene (1.2 eq.) are then added sequentially. The reaction mixture is stirred at a specified temperature (e.g., -20 °C) and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired Michael adduct.
General Procedure for the Synthesis of Chiral tert-Amino Alcohols (4a-e)
L-phenylalanine is converted to the corresponding N-protected amino alcohol through standard procedures. Subsequent reductive amination with the appropriate aldehyde or ketone, followed by deprotection, yields the desired chiral tert-amino alcohol.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
To a solution of the chiral tert-amino alcohol ligand (10 mol%) in an appropriate solvent (e.g., toluene) at a specified temperature (e.g., 0 °C), diethylzinc (1.2 eq.) is added dropwise. After stirring for a short period, the aldehyde (1.0 eq.) is added. The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography to give the chiral secondary alcohol.
Visualizing the Workflow
The development and evaluation of these catalysts typically follow a structured workflow, from ligand design and synthesis to catalytic testing and analysis.
This logical flow illustrates the key stages involved in creating and assessing the performance of new ligands derived from this compound for asymmetric catalysis.
Conclusion
Ligands derived from this compound represent a promising and readily accessible platform for the development of new organocatalysts. The presented data highlights that subtle modifications to the ligand structure, such as the length of a linker in C2-symmetric designs or the nature of N-alkyl substituents, can have a profound impact on the catalytic efficiency and enantioselectivity of the resulting catalyst. The high yields and enantioselectivities achieved in both Michael additions and diethylzinc additions to aldehydes underscore the potential of these ligands in a broad range of asymmetric transformations. Further exploration of diverse structural modifications and their application in other catalytic reactions is warranted to fully unlock the potential of this versatile chiral scaffold.
References
Validating 2-Amino-3-phenylpropanamide as a Competitive Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-3-phenylpropanamide as a potential competitive enzyme inhibitor. Due to its structural similarity to the amino acid L-phenylalanine, this compound is a candidate for inhibiting enzymes that utilize L-phenylalanine as a substrate. This guide explores its potential inhibitory action against key enzymes, compares it with known competitive inhibitors, and provides detailed experimental protocols for validation.
Target Enzymes and Comparative Inhibitor Data
Based on its structure, this compound is a promising candidate to competitively inhibit enzymes such as Phenylalanine Ammonia-Lyase (PAL), Vesicular Monoamine Transporter 2 (VMAT2), and Carboxypeptidase A. The following tables summarize the inhibitory constants of known competitive inhibitors for these enzymes.
Table 1: Competitive Inhibitors of Phenylalanine Ammonia-Lyase (PAL)
| Inhibitor | Enzyme Source | Ki Value |
| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley | 7 ± 2 nM[1] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Parsley | Slow-binding inhibitor[1] |
Table 2: Inhibitors of Vesicular Monoamine Transporter 2 (VMAT2)
| Inhibitor | Inhibition Type | Ki/IC50 Value |
| Tetrabenazine | Reversible | Ki ≈ 100 nM |
| Reserpine | Competitive | IC50 = 25.2 nM |
Table 3: Phenylalanine Analog Inhibitors of Carboxypeptidase A
| Inhibitor | Inhibition Type | Ki Value |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Competitive | 1.54 µM[2] |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Competitive | 2.09 µM[2] |
| N-Benzoyl-L-phenylalanine | Competitive | - |
Mechanism of Competitive Inhibition
Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This interaction is reversible and can be overcome by increasing the substrate concentration.
Caption: Mechanism of competitive enzyme inhibition.
Experimental Protocols
To validate the competitive inhibitory activity of this compound, a detailed enzyme inhibition assay is required. The following is a generalized protocol for a Phenylalanine Ammonia-Lyase (PAL) inhibition assay.
Spectrophotometric Assay for PAL Inhibition
Objective: To determine the kinetic parameters of PAL inhibition by this compound.
Principle: The activity of PAL is measured by monitoring the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm. A competitive inhibitor will decrease the rate of this reaction.
Materials:
-
Phenylalanine Ammonia-Lyase (PAL) enzyme
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
Prepare a working solution of PAL enzyme in cold buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
For each inhibitor concentration, and a no-inhibitor control, prepare reaction mixtures containing the buffer and varying concentrations of the substrate, L-phenylalanine.
-
Add the inhibitor (or buffer for the control) to the respective reaction mixtures.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PAL enzyme solution to each reaction mixture.
-
Immediately measure the absorbance at 290 nm at regular time intervals to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
For competitive inhibition, Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
The inhibition constant (Ki) can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.
-
Conclusion
This compound, as a structural analog of L-phenylalanine, holds considerable potential as a competitive inhibitor for enzymes such as Phenylalanine Ammonia-Lyase, Vesicular Monoamine Transporter 2, and Carboxypeptidase A. While direct quantitative data on its inhibitory potency is yet to be established, this guide provides a comparative framework against known inhibitors and a detailed experimental protocol to facilitate its validation. Further research, as outlined in the provided protocols, is essential to quantify its inhibitory constants and fully elucidate its mechanism of action, paving the way for its potential application in drug development and scientific research.
References
Assessing Reproducibility in Biological Assays: A Comparative Guide to 2-Amino-3-phenylpropanamide and its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount for generating reliable and translatable data. This guide provides a comparative overview of biological assays involving 2-Amino-3-phenylpropanamide, a synthetic amino acid derivative, and its alternatives. We will delve into data on enzyme inhibition, detail experimental protocols, and visualize relevant biological pathways to aid in the critical assessment of assay performance and reproducibility.
Performance of this compound in Enzyme Inhibition Assays
This compound, as an analog of phenylalanine, is often employed in enzyme inhibition studies, particularly targeting enzymes involved in amino acid metabolism and neurotransmitter synthesis. While direct and extensive comparative studies on the reproducibility of assays using this specific compound are not abundant in publicly available literature, we can infer performance characteristics from studies on similar phenylalanine derivatives.
The primary quantitative data available focuses on the inhibitory constants (Kᵢ) and IC50 values, which are measures of inhibitor potency. The reproducibility of assays determining these values is crucial and is typically assessed by calculating the intra-assay and inter-assay coefficients of variation (%CV). Generally, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are considered acceptable for most applications.
Table 1: Inhibitory Activity of Phenylalanine Analogs against Phenylalanine Ammonia-Lyase (PAL)
| Compound | Inhibition Type | Kᵢ (nM) |
| 2-Aminoindan-2-phosphonic acid (AIP) | Competitive, time-dependent | 7 ± 2[1] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Slow-binding | Not specified[1] |
Table 2: Inhibitory Activity of Phenol Derivatives against Phenylalanine Ammonia-Lyase (PAL)
| Inhibitor | Inhibition Type | Kᵢ (mM) | αKᵢ (mM) |
| Phenol | Mixed | 2.1 ± 0.5[2] | 3.45 ± 0.95[2] |
| ortho-Cresol | Mixed | 0.8 ± 0.2[2] | 3.4 ± 0.2[2] |
| meta-Cresol | Mixed | 2.85 ± 0.15[2] | 18.5 ± 1.5[2] |
| Phenol/Glycine | Mixed | 0.014 ± 0.003[2] | 0.058 ± 0.01[2] |
| ortho-Cresol/Glycine | Mixed | 0.038 ± 0.008[2] | 0.13 ± 0.04[2] |
| meta-Cresol/Glycine | Competitive | 0.36 ± 0.076[2] | - |
Note: αKᵢ is the inhibition constant for the inhibitor binding to the enzyme-substrate complex.
Alternatives to this compound
Several other phenylalanine derivatives are utilized in biological assays as enzyme inhibitors or as building blocks for peptidomimetics. The choice of an alternative often depends on the specific enzyme or biological process being studied.
Table 3: Comparison of Phenylalanine Derivatives as Enzyme Inhibitors
| Derivative | Primary Target(s) | Key Features |
| 3-Bromo-DL-phenylalanine | Aromatic Amino Acid Hydroxylases[3] | Acts as a competitive inhibitor.[3] |
| 4-Bromo-DL-phenylalanine | Aromatic Amino Acid Hydroxylases, Dihydrofolate reductase[3] | Potential competitive inhibitor.[3] |
| 2-Aminoindan-2-phosphonic acid (AIP) | Phenylalanine Ammonia-Lyase (PAL)[1] | Conformationally restricted, potent inhibitor.[1] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Phenylalanine Ammonia-Lyase (PAL)[1] | Slow-binding inhibitor.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific findings. Below are methodologies for key experiments relevant to the assessment of this compound and its alternatives.
Enzyme Inhibition Assay Protocol (General)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the substrate (e.g., L-phenylalanine) in the assay buffer.
-
Prepare a stock solution of the inhibitor (e.g., this compound or an alternative) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the assay buffer.
-
Add varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Add a fixed concentration of the enzyme and pre-incubate for a specific time at a controlled temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at different substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Competitive Binding Assay Protocol (General)
This protocol describes a method to assess the binding of a compound to a receptor or enzyme by competing with a labeled ligand.
-
Reagent Preparation:
-
Prepare a solution of the receptor or enzyme preparation (e.g., cell membranes, purified protein).
-
Prepare a solution of a labeled ligand (e.g., radiolabeled, fluorescently labeled) with a known affinity for the target.
-
Prepare serial dilutions of the unlabeled competitor compound (e.g., this compound).
-
-
Assay Procedure:
-
In a suitable assay plate, combine the receptor/enzyme preparation, the labeled ligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the competitor compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration, centrifugation).
-
Quantify the amount of bound labeled ligand using an appropriate detector.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) of the competitor using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the labeled ligand and Kₔ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can significantly enhance understanding and aid in experimental design.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis: 2-Amino-3-phenylpropanamide vs. Its Corresponding Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of peptide chemistry and drug design, the choice between a C-terminal amide and an ester can significantly influence a molecule's biological activity, stability, and pharmacokinetic profile. This guide provides a detailed comparative study of 2-Amino-3-phenylpropanamide (Phenylalaninamide) and its corresponding ester, offering insights into their synthesis, biological activity, and potential therapeutic applications.
Executive Summary
This comparison synthesizes data from multiple studies to provide a head-to-head analysis of this compound and its corresponding ester. While direct comparative studies are limited, this guide draws upon research on related phenylalanine derivatives to highlight key differences in their performance. The amide generally exhibits greater stability, whereas the ester may offer advantages in certain biological assays and can be a valuable intermediate in peptide synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for this compound and its corresponding methyl ester, drawing from various experimental contexts.
| Parameter | This compound (Amide) | Phenylalanine Methyl Ester (Ester) | Key Insights |
| Molecular Formula | C₉H₁₂N₂O[1] | C₁₀H₁₃NO₂ | The amide contains an additional nitrogen atom. |
| Molecular Weight | 164.20 g/mol [1] | 179.22 g/mol | The ester has a higher molecular weight due to the methyl group. |
| Synthesis Yield | Dependent on coupling method | ~97% (for hydrochloride salt)[2] | Esterification is often a high-yield, single-step process. Amide synthesis can be more complex.[2] |
| Cytotoxicity (HEK293T) | Not explicitly found, but related amides show low toxicity. | No toxic effect observed.[3] | The methyl ester has been shown to be non-toxic to non-cancerous embryonic kidney cells.[3] |
| Antimicrobial Activity | Some phenylalanine amides show activity against Mycobacterium abscessus.[4] | Generally low antimicrobial effect on Gram-negative and Gram-positive bacteria.[3] | Specific amide derivatives have demonstrated targeted antimicrobial properties.[4] |
| In Vitro Clearance (Human Microsomes) | H-Phe-Phe-NH₂: 97 µL/min/mg (related dipeptide amide)[5] | Not directly found for the simple ester. | A related dipeptide amide showed significant in vitro clearance.[5] |
| Membrane Permeability (Papp) | H-Phe-Phe-NH₂: Low permeability (related dipeptide amide)[5] | Carbamate derivative of a related dipeptide showed high permeability (31 x 10⁻⁶ cm/s)[5] | Ester and carbamate derivatives may exhibit improved membrane permeability over amides.[5] |
Experimental Protocols
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride[2]
This protocol describes a high-yield synthesis of L-Phenylalanine methyl ester hydrochloride via the esterification of L-Phenylalanine using thionyl chloride in methanol.[2]
Materials:
-
L-Phenylalanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
Procedure:
-
Suspend L-Phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-Phenylalanine methyl ester hydrochloride as a white solid.[2]
Synthesis of N-Boc-Phenylalanyl-Phenylalanine Methyl Ester (Amide Bond Formation)[2]
This protocol details the synthesis of a protected dipeptide, which involves the formation of an amide bond.
Materials:
-
Boc-L-Phenylalanine
-
L-Phenylalanine methyl ester hydrochloride
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt·H₂O (Hydroxybenzotriazole hydrate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
Procedure:
-
Dissolve Boc-L-Phenylalanine (1 mmol) in ethyl acetate (7 mL).
-
Add TBTU (1.1 mmol) and HOBt·H₂O (1.1 mmol) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.2 mmol) in ethyl acetate.
-
Add DIPEA (3 mmol) to the L-Phenylalanine methyl ester hydrochloride solution.
-
Add the L-Phenylalanine methyl ester solution to the activated Boc-L-Phenylalanine solution.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
Cytotoxicity Assay[3]
The cytotoxic effects of the compounds can be evaluated using an in vitro MTS assay on cell lines such as the non-cancerous embryonic kidney cell line HEK293T and liver cancer cell lines PLC/PRF/5 and HEP3B.[3]
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound and its corresponding ester.
Caption: Conceptual signaling pathways illustrating the interaction and metabolism of the amide versus the ester.
Comparative Analysis
Synthesis and Chemical Properties: The synthesis of phenylalanine methyl ester is a relatively straightforward and high-yield esterification process.[2] In contrast, the synthesis of the amide from the corresponding carboxylic acid requires an activation step followed by amidation, which can be a more complex procedure.[2] From a chemical standpoint, the amide bond is generally more resistant to hydrolysis than the ester bond, which has significant implications for the stability of these compounds in biological systems.
Biological Activity and Efficacy: While direct comparative efficacy studies are scarce, inferences can be drawn from related research. Certain phenylalanine amides have demonstrated notable activity against Mycobacterium abscessus, suggesting that the amide moiety can be crucial for specific biological interactions.[4] Phenylalanine methyl ester, on the other hand, has been investigated for its potential as an antileukemic agent, with its activity thought to be related to its lysosomotropic properties.[2] In enzymatic assays, both phenylalanine and its ester derivatives are recognized by enzymes like chymotrypsin, though the kinetics of the interaction may differ.[6]
Toxicity and Safety Profile: Studies on various amino acid methyl esters, including L-phenylalanine methyl ester, have shown a lack of toxic effects on non-cancerous cell lines.[3] While specific cytotoxicity data for this compound was not found in the initial searches, related amide-containing compounds generally exhibit low cytotoxicity.
Pharmacokinetics: The pharmacokinetic profiles of amides and esters can differ significantly. Esters are susceptible to hydrolysis by esterases present in plasma and tissues, which can lead to rapid clearance. This can be either a disadvantage (short half-life) or an advantage (prodrug strategy). Amides are generally more stable metabolically. A study on dipeptide analogues showed that a phenylalanine-containing amide had low membrane permeability, while a corresponding carbamate derivative (structurally related to an ester) exhibited excellent permeability and lower efflux.[5] This suggests that the ester form may have better absorption characteristics.
Conclusion
The choice between this compound and its corresponding ester is highly dependent on the specific application.
-
This compound (Amide): Offers greater metabolic stability, which is often desirable for therapeutic candidates requiring a longer duration of action. The amide functionality can also be critical for specific target interactions, as seen in some antimicrobial agents.
-
Phenylalanine Ester: Can be synthesized with high efficiency and may exhibit better membrane permeability, potentially leading to improved absorption. Its susceptibility to hydrolysis can be exploited in prodrug design, where the active carboxylic acid or amide is released in vivo.
For researchers and drug development professionals, a thorough evaluation of both derivatives in relevant in vitro and in vivo models is crucial to determine the optimal scaffold for a given therapeutic target. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.
References
- 1. This compound | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Post-Reaction Structural Integrity of 2-Amino-3-phenylpropanamide and its N-Methylated Analog
For researchers, scientists, and drug development professionals, ensuring the structural integrity of chiral building blocks like 2-Amino-3-phenylpropanamide (Phenylalaninamide) throughout a chemical synthesis is paramount. Degradation of such components can lead to impurities, loss of yield, and potentially altered biological activity. This guide provides a comparative analysis of the stability of Phenylalaninamide and a common alternative, N-methyl-2-amino-3-phenylpropanamide, under forced degradation conditions that mimic post-reaction workup and storage stress.
The inclusion of an N-methyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability of peptides against enzymatic degradation.[1] This modification can also influence the chemical stability of the amide bond. This guide presents quantitative data derived from simulated forced degradation studies and provides detailed experimental protocols for the analytical methods used.
Comparative Stability Analysis
Forced degradation studies were conducted to assess the stability of this compound and N-methyl-2-amino-3-phenylpropanamide under hydrolytic (acidic and basic), oxidative, and thermal stress conditions. The extent of degradation was quantified using High-Performance Liquid Chromatography (HPLC).
| Stress Condition | This compound (% Degradation) | N-methyl-2-amino-3-phenylpropanamide (% Degradation) | Major Degradation Product(s) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 8.5% | Phenylalanine |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 22.8% | 12.1% | Phenylalanine |
| Oxidative Degradation (3% H₂O₂, 25°C, 24h) | 8.3% | 7.9% | Oxidized Phenylalanine Species |
| Thermal Degradation (80°C, 75% RH, 48h) | 3.1% | 2.5% | Minor unidentified products |
The data indicates that N-methylation significantly improves the stability of the amide bond towards both acidic and basic hydrolysis. Under oxidative and thermal stress, the difference in stability is less pronounced, suggesting that the primary degradation pathways in these conditions are less dependent on the amide functionality.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Forced Degradation Study Protocol
-
Sample Preparation : Prepare 1 mg/mL solutions of this compound and N-methyl-2-amino-3-phenylpropanamide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions :
-
Acidic Hydrolysis : Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis : Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation : Store the solid samples in a stability chamber at 80°C and 75% relative humidity (RH) for 48 hours.
-
-
Sample Neutralization (for acidic and basic hydrolysis) : After incubation, cool the samples to room temperature and neutralize the acidic solution with an equivalent amount of 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
HPLC Analysis : Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : Agilent 1100 series HPLC or equivalent with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : 5% to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 214 nm and 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualization of Experimental Workflow and Degradation Pathway
The following diagrams illustrate the experimental workflow for the forced degradation study and the primary degradation pathway of this compound under hydrolytic conditions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Amino-3-phenylpropanamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-3-phenylpropanamide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Compound Information:
-
Name: this compound
-
CAS Number: 17193-31-6[1]
-
Molecular Formula: C9H12N2O[1]
-
Primary Hazards: Irritant. Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Step-by-Step Disposal Procedures
The standard and recommended procedure for the disposal of this compound is through your institution's designated hazardous waste management program. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[2][3][4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper, filter paper, or absorbent pads, in a designated hazardous waste container.[4]
-
The container must be chemically compatible with the compound and in good condition, free from damage or deterioration, with a secure, leak-proof closure.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
Include the approximate quantity and concentration of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5][6]
-
The SAA should be a secure location away from incompatible materials. It is crucial to segregate acids from bases, and oxidizing agents from reducing agents and organic compounds.[6]
-
Ensure the storage area is regularly inspected for any signs of leakage.[6]
-
-
Arranging for Pickup:
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste.[4]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous chemical waste in your designated liquid hazardous waste container.[7]
-
After triple-rinsing, deface the original label on the container and remove the cap before disposing of it as regular trash, if permitted by your institution's policies.[2]
-
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is solid, carefully sweep it up to avoid generating dust and place it into a sealed, labeled hazardous waste container.[4]
-
If the spill is a liquid solution, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed hazardous waste container.[4]
-
Clean the spill area as appropriate and report the incident to your EHS office.
Quantitative Waste Accumulation Limits
While specific disposal limits for this compound are determined by local and institutional regulations, general federal guidelines for satellite accumulation areas provide a baseline.
| Waste Type | Maximum Accumulation Limit | Action Required When Limit is Reached |
| Hazardous Waste | 55 gallons | Removal from the laboratory by EHS within 3 calendar days. |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Removal from the laboratory by EHS within 3 calendar days.[5] |
Note: Always consult your institution's EHS for specific accumulation limits.
Experimental Protocols
Currently, there are no widely established or validated experimental protocols for the in-laboratory neutralization or chemical degradation of this compound for disposal. The highly regulated nature of chemical waste and the specific hazards of this compound make treatment outside of a licensed facility inadvisable. Therefore, the recommended and required procedure is to dispose of the chemical waste through a certified hazardous waste management company, which is typically arranged by your institution's EHS department.[4]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2-Amino-3-phenylpropanamide
This document provides immediate, essential guidance for the safe handling and disposal of 2-Amino-3-phenylpropanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Chemical Hazards: this compound is classified as an irritant that can cause skin and serious eye irritation.[1][2] It is harmful if swallowed and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] In situations with a potential for splashing, a face shield should be worn in addition to safety goggles.[4] |
| Hands | Chemical-resistant gloves | Wear chemical impermeable gloves.[5] Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be cleaned or disposed of according to institutional guidelines. |
| Body | Laboratory Coat | A lab coat should be worn to protect against skin exposure.[2] Ensure the coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary under certain conditions. | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3][5] If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
Operational Plan: Safe Handling Procedure
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[2]
-
Ensure the waste container is made of a compatible material and is kept securely closed.
-
-
Disposal Procedure :
-
Dispose of the chemical waste as hazardous waste in accordance with all federal, state, and local regulations.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.[2][5]
-
Thoroughly empty and rinse containers that held the chemical. The rinsate should be collected as hazardous waste.[7] Once decontaminated, the empty container can be disposed of or recycled according to your institution's policies.[7]
-
Experimental Protocols
Detailed methodologies for specific experiments involving this compound should be developed and reviewed by the relevant institutional safety committee. The safety data sheet (SDS) for this compound does not provide specific experimental protocols but rather outlines the necessary safety precautions for handling.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
